Chrysosplenol D
Description
Chrysosplenol D has been reported in Acanthospermum australe, Chrysosplenium grayanum, and other organisms with data available.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWLLSQTJBXAPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933694 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14965-20-9 | |
| Record name | Chrysoplenol D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70933694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHRYSOPLENOL D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of Chrysosplenol D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the flavonoid Chrysosplenol D, along with a detailed methodology for its extraction, isolation, and purification. This compound has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Natural Sources of this compound
This compound is a polymethoxylated flavonol that has been identified in several plant species. The primary and most cited source of this compound is Artemisia annua L. Other reported natural sources include species from the Chrysanthemum and Vitex genera. A summary of the natural sources is presented in Table 1.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Artemisia annua L. | Asteraceae | Aerial parts (leaves and stems)[1][2][3][4] |
| Chrysanthemum morifolium Ramat. | Asteraceae | Stems and leaves |
| Vitex trifolia | Lamiaceae | Fruits |
While this compound is a known constituent of these plants, quantitative data on the specific yield of this compound from the raw plant material is not extensively detailed in the available literature. However, studies on total flavonoid extraction from sources like Chrysanthemum morifolium have reported yields of up to 5.24% under optimized ultrasonic-assisted extraction conditions.
Experimental Protocol for Isolation of this compound
The isolation of this compound from its natural sources follows a general phytochemical workflow that includes extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on standard practices for flavonoid isolation.
Plant Material Preparation
-
Collection and Identification: Collect the aerial parts of Artemisia annua or other source plants during the appropriate season to ensure a high concentration of secondary metabolites. Ensure proper botanical identification of the plant material.
-
Drying and Grinding: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to a constant weight. Grind the dried material into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Selection: Employ a solvent system suitable for the extraction of moderately polar flavonoids. A common choice is 70-80% ethanol or methanol.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the chosen solvent (e.g., a 1:10 solid-to-liquid ratio) for 24-72 hours at room temperature with occasional agitation.
-
Reflux Extraction: Boil the powdered plant material with the solvent (e.g., 1:10 solid-to-liquid ratio) for a defined period (e.g., 2-3 hours). This process can be repeated to maximize the extraction yield.
-
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being a flavonoid, is expected to be enriched in the ethyl acetate fraction.
-
Concentration of Fractions: Concentrate each fraction using a rotary evaporator to yield the respective fractionated extracts.
Chromatographic Purification
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing this compound and subject them to preparative HPLC for final purification.
-
A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Monitor the elution profile with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm and 365 nm).
-
Collect the peak corresponding to this compound.
-
Structure Elucidation and Characterization
Confirm the identity and purity of the isolated this compound using spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the chemical structure.
-
High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometric Detection (HPLC-DAD-MS): To confirm purity and identity by comparing retention time and mass spectrum with a known standard.[3]
Visualized Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
Conclusion
This guide outlines the primary natural sources of this compound and provides a detailed, generalized protocol for its isolation and purification. While Artemisia annua is the most well-documented source, further investigation into other plant species may reveal new and potentially richer sources of this promising bioactive compound. The provided methodology can be adapted and optimized by researchers for efficient isolation of this compound for further pharmacological and clinical studies.
References
A Comprehensive Technical Guide on the Biological Activities of Chrysosplenol D
Chrysosplenol D, a flavonoid compound isolated from plants such as Artemisia annua, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anti-cancer and anti-inflammatory mechanisms. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Anti-Cancer Activity
This compound exhibits potent anti-cancer properties across a range of cancer cell lines. Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.
Cytotoxicity and Inhibition of Cancer Cell Viability
This compound has been shown to selectively inhibit the viability of several human cancer cell lines in a dose- and time-dependent manner.[2] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | [3][4] |
| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | Most Sensitive | [3][4] |
| MCF7 | Hormone-Sensitive Breast Cancer | Relatively Resistant | [3][4] |
| PC-3 | Androgen-Independent Prostate Carcinoma | Most Resistant |[3][4] |
Note: The sensitivity of cancer cells to this compound appears to correlate with their basal levels of ERK1/2 and PI3K/AKT pathway activation. Cells with high basal ERK1/2 and low PI3K/AKT activity, such as MDA-MB-231, are more sensitive. Conversely, cells like PC-3, which exhibit high AKT activation and no basal ERK1/2 activation, are more resistant.[3]
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer effect is the induction of programmed cell death, or apoptosis.
-
Triple-Negative Breast Cancer (TNBC): In MDA-MB-231 cells, this compound treatment leads to an increase in both early and late apoptotic cells.[5] This is accompanied by the generation of reactive oxygen species (ROS) and a significant loss of mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptosis pathway.[4]
-
Non-Small-Cell Lung Cancer (NSCLC): In A549 and H1299 lung cancer cells, this compound induces apoptosis by triggering DNA damage.[2]
-
Prostate Cancer: Treatment of DU145 and PC-3 prostate cancer cells with this compound resulted in a notable induction of apoptosis.[1][6]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle in cancer cells. In MDA-MB-231 breast cancer cells, it causes an accumulation of cells in the S and G2/M phases, indicating a halt in DNA synthesis and mitosis.[1][4]
Key Signaling Pathways
This compound activates the Extracellular Signal-Regulated Kinase (ERK1/2) pathway in TNBC cells.[3] Phosphorylation of ERK1/2 is a critical step that initiates downstream events leading to apoptosis. This activation is inversely correlated with the activity of the pro-survival PI3K/AKT pathway.[3]
In NSCLC cells, this compound is proposed to act as a topoisomerase IIα (topo IIα) inhibitor. By binding to the topo IIα-DNA complex, it impairs DNA replication, leading to significant DNA damage and subsequent apoptosis.[2]
This compound's activity in prostate cancer involves the induction of ROS and the suppression of autophagy.[1] It inhibits the AKT/mTOR signaling pathway, a key regulator of autophagy, leading to decreased cancer cell survival.[1]
Anti-Inflammatory Activity
This compound also possesses notable anti-inflammatory properties. It has been shown to protect mice from lipopolysaccharide-induced acute lung injury by downregulating oxidative stress and inflammation through the inhibition of the TLR4-MAPK/NF-κB pathway.[1] Furthermore, it can inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1.[7]
Experimental Protocols
The biological activities of this compound have been elucidated through a variety of in vitro and in vivo experimental models.
General Experimental Workflow for In Vitro Anti-Cancer Assessment
Key Methodologies
-
Cell Viability Assay (CCK-8 / XTT):
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).[1][6]
-
Add CCK-8 or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[1]
-
Calculate cell viability as a percentage relative to untreated control cells.
-
-
Apoptosis Assay (Flow Cytometry):
-
Treat cells with this compound for the desired time.
-
Harvest cells, including both adherent and floating populations.
-
Wash cells with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.[5]
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.[5]
-
-
Cell Cycle Analysis (Flow Cytometry):
-
After treatment with this compound, harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[4]
-
-
Western Immunoblotting:
-
Lyse treated and control cells in RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-AKT, AKT, LC3, NQO1) overnight at 4°C.[1][3]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
In Vivo Tumor Growth Assay:
-
Nude Mouse Model: Subcutaneously inject cancer cells (e.g., DU145) into the flank of nude mice.[1][6]
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).
-
Monitor tumor volume and body weight regularly throughout the study.[1]
-
At the end of the experiment, excise and weigh the tumors.[1][8]
-
Conclusion
This compound is a promising natural compound with significant anti-cancer and anti-inflammatory activities. Its ability to modulate multiple key signaling pathways, including ERK1/2, PI3K/AKT, and Topoisomerase IIα, underscores its potential as a multi-targeted therapeutic agent. The detailed data and protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in drug discovery and development.
References
- 1. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Chrysosplenol D: A Technical Guide on its Anti-Cancer Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, has emerged as a promising candidate in oncology research. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It details the compound's impact on critical cellular processes, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cancer cell lines. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the core mechanisms to support further research and drug development efforts.
Core Mechanisms of Action
This compound exhibits a multi-faceted anti-cancer activity by targeting several fundamental cellular processes. The primary mechanisms identified across multiple cancer types, including oral squamous cell carcinoma (OSCC), triple-negative breast cancer (TNBC), prostate cancer, and non-small-cell lung cancer (NSCLC), are the induction of apoptosis and cell cycle arrest.[1][2][3][4]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1] Key events observed in this compound-treated cancer cells include:
-
Mitochondrial Dysfunction: The compound causes a loss of mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[2][3]
-
Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in cytosolic ROS, which can induce oxidative stress and trigger apoptosis.[2][3][5]
-
DNA Damage and PARP Cleavage: It has been shown to induce DNA damage and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6]
-
Topoisomerase IIα Inhibition: In NSCLC cells, this compound has been found to inhibit topoisomerase IIα, an enzyme crucial for DNA replication, leading to DNA damage and apoptosis.[4]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, primarily causing an arrest at the G2/M phase in oral squamous cell carcinoma cells and aberrations in other cancer cell lines.[1][7][8] This arrest prevents cancer cells from dividing and proliferating. This is achieved by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[7]
Modulation of Autophagy
The compound also influences autophagy, a cellular degradation process. In OSCC and TNBC cells, this compound treatment alters the expression of autophagy markers like LC3.[1][2] While generally a pro-survival mechanism, sustained activation or modulation of autophagy can also promote apoptotic cell death.[2]
Key Signaling Pathways
This compound's effects on apoptosis and cell cycle are mediated through its influence on several critical intracellular signaling cascades.
MAPK and PI3K/AKT Pathways
Studies in oral squamous cell carcinoma show that this compound can suppress the Mitogen-Activated Protein Kinase (MAPK) pathway, including key kinases like ERK, JNK, and p38.[1][9] It also downregulates the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway.[1] The inhibition of these pro-survival pathways is crucial for its induction of apoptosis.[1][6] Conversely, in triple-negative breast cancer cells, this compound was found to induce a sustained activation of ERK1/2, which, in a prolonged state, can paradoxically promote apoptosis.[2]
Heme Oxygenase-1 (HO-1) Upregulation
In OSCC, the upregulation of Heme Oxygenase-1 (HO-1) has been identified as a critical factor in this compound-induced apoptosis.[1][6][9] This suggests a complex role for HO-1 in mediating the compound's anti-cancer effects.
Caption: Signaling pathways modulated by this compound in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on this compound's anti-cancer effects.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 11.6 | 48 | [2] |
| CAL-51 | Triple-Negative Breast Cancer (TNBC) | >10 | 48 | [2][10] |
| CAL-148 | Triple-Negative Breast Cancer (TNBC) | >10 | 48 | [2][10] |
| MCF7 | Breast Cancer (Hormone-sensitive) | >30 | 48 | [2][10] |
| A549 | Non-Small-Cell Lung Carcinoma (NSCLC) | ~10 | 48 | [2][10] |
| MIA PaCa-2 | Pancreatic Cancer | >20 | 48 | [2][10] |
| PC-3 | Prostate Cancer | >30 | 48 | [2][10] |
Table 2: Effect on Cell Cycle Distribution in OSCC Cell Lines
| Cell Line | Treatment (µM) | % Cells in G2/M Phase (Mean ± SD) | Reference |
| SCC-9 | 0 (Control) | Data not specified | [7] |
| 25 | Statistically significant increase | [7] | |
| 50 | Statistically significant increase | [7] | |
| 100 | Statistically significant increase | [7] | |
| OECM-1 | 0 (Control) | Data not specified | [7] |
| 25 | Statistically significant increase | [7] | |
| 50 | Statistically significant increase | [7] | |
| 100 | Statistically significant increase | [7] | |
| HSC-3 | 0 (Control) | Data not specified | [7] |
| 25 | Statistically significant increase | [7] | |
| 50 | Statistically significant increase | [7] | |
| 100 | Statistically significant increase | [7] | |
| Note: The original paper presents this data graphically, showing a dose-dependent increase. Exact percentages are not tabulated in the source text but are indicated as statistically significant (p < 0.05) compared to the vehicle control.[7] |
Experimental Protocols
This section provides an overview of the key methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT/XTT/CCK-8)
This assay quantifies the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549, DU145) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for specified time points (e.g., 24, 48, 72 hours).[3][5]
-
Reagent Incubation: Add MTT, XTT, or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).[5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat cells with this compound for the desired duration (e.g., 24 or 48 hours).[7][8]
-
Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C to permeabilize the membranes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[7]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to target proteins (e.g., p-ERK, AKT, cleaved PARP, Cyclin B, β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. Quantify band intensity relative to a loading control like β-actin.[7]
Caption: General experimental workflow for studying this compound.
References
- 1. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Discovery and Scientific Journey of Chrysosplenol D: A Technical Guide
For Immediate Release
Chrysosplenol D, a polymethoxylated flavonol, has emerged as a significant natural compound with a rich history of discovery and a growing portfolio of demonstrated biological activities. This guide provides an in-depth overview of its initial isolation, structural elucidation, and the subsequent exploration of its therapeutic potential, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
This compound was first isolated from the methanolic extract of the whole plant of Chrysosplenium grayanum Maxim. (Saxifragaceae). The pioneering work, published in 1973 in the Japanese journal Yakugaku Zasshi by M. Arisawa, M. Shimizu, and N. Morita, laid the foundation for all subsequent research on this compound. The initial structural elucidation was accomplished through a combination of chemical and spectroscopic methods, which were state-of-the-art for the era.
Experimental Protocol: First Isolation and Characterization
The following is a summary of the likely experimental protocol for the initial isolation and characterization of this compound, based on common phytochemical methods of the time and information from related studies.
Plant Material and Extraction:
-
Dried, powdered whole plant material of Chrysosplenium grayanum was extracted with methanol at room temperature.
-
The methanolic extract was concentrated under reduced pressure to yield a crude residue.
Fractionation and Isolation:
-
The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
The resulting fractions were further purified using column chromatography on silica gel, with a gradient elution system of increasing polarity.
-
Fractions containing the target compound, as monitored by thin-layer chromatography (TLC), were combined.
-
Final purification was achieved by recrystallization to yield pure this compound.
Structure Elucidation:
-
UV Spectroscopy: To identify the flavonoid skeleton.
-
Infrared (IR) Spectroscopy: To determine the presence of functional groups such as hydroxyls and carbonyls.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR): To determine the proton environment and substitution patterns on the flavonoid rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Physicochemical Properties and Structure
This compound is a flavonoid with the chemical formula C₁₈H₁₆O₈ and a molecular weight of 360.32 g/mol . Its structure is characterized by a flavone backbone with multiple methoxy and hydroxyl substitutions.
Table 1: ¹³C-NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ) in DMSO-d6 |
| 2 | 155.2 |
| 3 | 138.1 |
| 4 | 176.0 |
| 5 | 152.5 |
| 6 | 132.0 |
| 7 | 158.5 |
| 8 | 90.5 |
| 9 | 152.5 |
| 10 | 106.5 |
| 1' | 122.9 |
| 2' | 110.1 |
| 3' | 145.5 |
| 4' | 148.0 |
| 5' | 115.8 |
| 6' | 120.2 |
| 3-OCH₃ | 60.0 |
| 6-OCH₃ | 60.8 |
| 7-OCH₃ | 56.1 |
Biological Activity and Therapeutic Potential
Subsequent to its discovery, this compound has been identified in other plant species, including Artemisia annua. Extensive research has revealed its potent biological activities, with a primary focus on its anticancer properties.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against a range of cancer cell lines.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| DU145 | Prostate Cancer | ~20-30 |
| PC-3 | Prostate Cancer | >30 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 |
| A549 | Non-Small Cell Lung Carcinoma | Sensitive |
| MCF7 | Hormone-Sensitive Breast Cancer | Resistant |
Mechanism of Action in Cancer Cells
Research has elucidated several key mechanisms through which this compound exerts its anticancer effects:
-
Induction of Apoptosis: this compound promotes programmed cell death in cancer cells.
-
Induction of Autophagy: It can trigger autophagy, a cellular self-degradation process that can lead to cell death in some contexts.
-
Generation of Reactive Oxygen Species (ROS): The compound induces oxidative stress within cancer cells, contributing to their demise.
-
Modulation of Signaling Pathways: this compound has been shown to influence critical signaling pathways involved in cancer cell proliferation and survival.
Signaling Pathways Modulated by this compound
One of the key areas of research has been the effect of this compound on intracellular signaling cascades.
ERK1/2 Signaling Pathway
In triple-negative breast cancer cells, this compound has been shown to induce apoptosis through the sustained activation of the ERK1/2 pathway.
PI3K/Akt/mTOR Signaling Pathway
In prostate cancer, this compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, and is linked to the induction of autophagy.
Experimental Workflow for Biological Activity Assessment
The evaluation of this compound's biological activity typically follows a standardized workflow.
Conclusion
From its initial discovery in the unassuming plant Chrysosplenium grayanum to its current status as a promising anticancer agent, this compound exemplifies the value of natural product research. The detailed understanding of its chemical properties and biological mechanisms of action, particularly in modulating key signaling pathways, provides a solid foundation for its further development as a therapeutic lead. Continued research into its synthesis, bioavailability, and in vivo efficacy is warranted to fully realize its clinical potential.
Phytochemical Analysis of Artemisia annua for Chrysosplenol D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the phytochemical analysis of Artemisia annua with a specific focus on the flavonoid Chrysosplenol D. It covers quantitative data on its distribution within the plant, detailed experimental protocols for its extraction, isolation, and quantification, and a review of its known biological activities and associated signaling pathways.
Introduction to this compound and Artemisia annua
Artemisia annua L., a medicinal plant native to temperate Asia, is renowned for its production of the potent antimalarial compound artemisinin.[1] Beyond artemisinin, this plant is a rich source of a diverse array of bioactive secondary metabolites, including a significant number of flavonoids. Among these, this compound, a polymethoxylated flavonol, has garnered increasing interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] This guide focuses on the scientific methodologies required to effectively analyze and isolate this compound from A. annua.
Quantitative Analysis of this compound in Artemisia annua
The concentration of this compound varies within different parts of the Artemisia annua plant. Understanding this distribution is critical for optimizing harvesting and extraction processes to maximize yield.
Table 1: Distribution of this compound in Artemisia annua
| Plant Part | Relative Concentration of this compound |
| Leaves | Highest |
| Stems | Moderate |
| Roots | Lowest |
This data is based on qualitative comparisons from phytochemical screening studies. Specific quantitative values can vary depending on the plant chemotype, growth conditions, and analytical methodology.
The choice of extraction solvent significantly impacts the yield of this compound. While specific comparative data for this compound is limited, studies on related flavonoids in Artemisia annua provide insights into efficient extraction methods.
Table 2: Comparison of Extraction Solvents for Flavonoids from Artemisia annua
| Solvent | Extraction Method | Relative Yield of Flavonoids (including this compound) | Reference |
| Acetonitrile | Maceration | High | [1] |
| Methanol | Maceration/Soxhlet | High | General phytochemical practice |
| Ethanol | Maceration/Soxhlet | Moderate to High | General phytochemical practice |
| n-Hexane | Maceration/Soxhlet | Low (more suitable for non-polar compounds like artemisinin) | General phytochemical practice |
Experimental Protocols
This section details the methodologies for the extraction, isolation, and quantification of this compound from Artemisia annua.
Extraction of this compound
The following protocol describes a general method for the extraction of flavonoids, including this compound, from the dried aerial parts of Artemisia annua.
Protocol 1: Solvent Extraction
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Artemisia annua at room temperature and grind them into a fine powder.
-
Maceration:
-
Soak the powdered plant material in acetonitrile (or methanol) in a ratio of 1:10 (w/v) at room temperature for 24 hours with occasional stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.
-
-
Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Isolation of this compound
The isolation of this compound from the crude extract is typically achieved through chromatographic techniques.
Protocol 2: Isolation by Column Chromatography and Preparative HPLC
-
Silica Gel Column Chromatography (Flash Chromatography):
-
Column Packing: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm and 365 nm).
-
Pooling of Fractions: Combine the fractions that show a spot corresponding to the Rf value of a this compound standard.
-
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): [3]
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
-
Injection and Collection: Inject the enriched fraction from the column chromatography into the preparative HPLC system. Collect the peak corresponding to the retention time of this compound.
-
Purity Check: Analyze the purity of the isolated compound using analytical HPLC.
-
Quantification of this compound by HPLC-DAD-MS
Protocol 3: High-Performance Liquid Chromatography with Diode-Array and Mass Spectrometric Detection [1]
-
Instrumentation: A high-performance liquid chromatography system equipped with a diode-array detector (DAD) and a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: ReproSil-Pur Basic C18-HD, 3 µm, 125 × 3 mm, with a precolumn.
-
Mobile Phase: Eluent A: Deionized, ultrapure water + 0.05% formic acid; Eluent B: Acetonitrile + 0.05% formic acid.
-
Gradient Program: Start with 70% A and 30% B, followed by a linear gradient to 95% B over 18 minutes, then hold at 95% B until 24 minutes.
-
Flow Rate: 600 µL/min.
-
Injection Volume: 5 µL.
-
-
Detection:
-
DAD: Monitor at a wavelength suitable for flavonoids (e.g., 254 nm and 340 nm).
-
MS: Use electrospray ionization (ESI) in positive or negative ion mode to confirm the molecular weight of this compound.
-
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
Biological Activity and Signaling Pathways
This compound has been reported to exhibit significant biological activities, primarily anticancer and anti-inflammatory effects.
Anticancer Activity
This compound has demonstrated cytotoxic effects against several cancer cell lines.[1] Its mechanism of action is linked to the induction of apoptosis and autophagy. One of the key signaling pathways modulated by this compound is the ERK1/2 pathway.[1]
Anti-inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties. This activity is associated with the inhibition of pro-inflammatory mediators, and its mechanism involves the modulation of the NF-κB and JNK signaling pathways.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound leading to cancer cell death.[1]
Conclusion
This technical guide provides a comprehensive framework for the phytochemical analysis of Artemisia annua for this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this compound.
References
- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Chemical constituents from Artemisia annua] - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of Chrysosplenol D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysosplenol D, a polymethoxylated flavonoid, has demonstrated significant anti-inflammatory properties in various in vitro studies. This technical guide provides a comprehensive overview of the mechanisms of action, experimental protocols, and quantitative data related to the anti-inflammatory effects of this compound. The primary mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) mediated activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a flavonoid compound, has emerged as a potential therapeutic agent due to its anti-inflammatory activities. This guide synthesizes the available in vitro data to provide a technical understanding of its properties.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways initiated by inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to inhibit the canonical NF-κB signaling pathway. Upon stimulation of Raw264.7 macrophages with LPS, this compound treatment leads to a reduction in the phosphorylation of IκBα (an inhibitor of NF-κB) and the subsequent nuclear translocation of the p65 subunit of NF-κB. This inhibitory action prevents the transcription of NF-κB target genes, which include various pro-inflammatory cytokines.
Inhibition of the MAPK Signaling Pathway
The anti-inflammatory activity of this compound is also attributed to its ability to suppress the MAPK signaling cascade. Specifically, it has been observed to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK pathway. The inhibition of JNK phosphorylation contributes to the overall reduction of the inflammatory response.
The following diagram illustrates the inhibitory effects of this compound on the TLR4-mediated NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Quantitative Data
The in vitro anti-inflammatory efficacy of this compound has been quantified through various assays. The following tables summarize the key findings.
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated Raw264.7 Macrophages
| Cytokine | This compound Concentration | Inhibition (%) |
| IL-1β | Not Specified | Significant |
| IL-6 | Not Specified | Significant |
| MCP-1 | Not Specified | Significant |
Table 2: Effect of this compound on Protein Phosphorylation in LPS-stimulated Raw264.7 Macrophages
| Protein | This compound Concentration | Effect |
| p-IκBα | Not Specified | Inhibition |
| p-c-JUN | Not Specified | Inhibition |
Note: Specific concentrations and IC50 values for cytokine inhibition by this compound are not consistently reported in the currently available literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line Raw264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Plate Raw264.7 cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^6 cells/mL. Allow cells to adhere overnight.
-
Treatment Protocol:
-
Pre-treat the adherent cells with various concentrations of this compound (typically in the range of 1-50 µM, dissolved in DMSO) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) from Escherichia coli (typically at a concentration of 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for phosphorylation studies).
-
A vehicle control (DMSO) and a positive control (LPS only) should be included in all experiments.
-
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Cytokine Production Analysis (ELISA)
-
Objective: To quantify the concentration of pro-inflammatory cytokines (IL-1β, IL-6, MCP-1) in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for the ELISA protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of key signaling proteins (IκBα, c-JUN).
-
Procedure:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-IκBα, anti-phospho-c-JUN) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the target proteins and a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available in vitro evidence strongly suggests that this compound is a potent inhibitor of inflammatory responses. Its mechanism of action, centered on the suppression of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and professionals to design and interpret future studies on this compound. Further research is warranted to elucidate more precise quantitative data, such as IC50 values, and to explore its efficacy in more complex in vitro and in vivo models.
Chrysosplenol D: A Potent Inducer of Apoptosis in Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Chrysosplenol D, a polymethoxy- O-methylated flavonol, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the mechanisms of action, key signaling pathways, and experimental evidence supporting the role of this compound in apoptosis induction.
Core Mechanism of Action
This compound exerts its pro-apoptotic effects through a multi-faceted approach, primarily by triggering both the intrinsic and extrinsic apoptotic pathways. This involves initiating a cascade of molecular events that lead to cell cycle arrest, DNA fragmentation, and ultimately, cell death. Studies have shown its efficacy in various cancer models, including oral squamous cell carcinoma (OSCC) and triple-negative breast cancer (TNBC), highlighting its potential as a broad-spectrum anti-cancer agent.[1][2]
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been quantified across a range of cancer cell lines, with IC50 values indicating its potent inhibitory effects on cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Oral Squamous Cell Carcinoma | |||
| SCC-4 | Oral Squamous Cell Carcinoma | Not explicitly quantified in the provided text, but demonstrated to reduce cell viability. | [1] |
| SCC-9 | Oral Squamous Cell Carcinoma | Not explicitly quantified in the provided text, but demonstrated to reduce cell viability. | [1] |
| Triple-Negative Breast Cancer | |||
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | [1] |
| CAL-51 | Triple-Negative Breast Cancer | ~10 | [1] |
| CAL-148 | Triple-Negative Breast Cancer | ~15 | [1] |
| Other Cancer Cell Lines | |||
| A549 | Non-Small-Cell Lung Carcinoma | Most sensitive cell line tested. | [1] |
| PC-3 | Prostate Carcinoma | Most resistant cell line tested. | [1] |
| MCF7 | Hormone-Sensitive Breast Cancer | Higher resistance compared to casticin. | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 36 | [1] |
Signaling Pathways Implicated in this compound-Induced Apoptosis
This compound modulates several key signaling pathways to initiate and execute the apoptotic program. The Mitogen-Activated Protein Kinase (MAPK) and ERK1/2 signaling cascades are central to its mechanism of action.
MAPK Signaling Pathway in OSCC
In oral squamous cell carcinoma cells, this compound has been shown to suppress the MAPK pathway, leading to the induction of apoptosis.[1][3] Concurrently, it activates the expression of Heme Oxygenase-1 (HO-1), which is critical for its apoptotic effects.[1][3]
Caption: this compound induces apoptosis in OSCC by suppressing the MAPK pathway and activating HO-1 expression.
ERK1/2 Signaling Pathway in TNBC
In triple-negative breast cancer cells, this compound activates the ERK1/2 signaling pathway.[2] This sustained activation of ERK1/2 is linked to the induction of both apoptosis and autophagy.[2][4]
Caption: this compound promotes apoptosis in TNBC cells through the activation of the ERK1/2 signaling pathway.
Key Experimental Evidence and Protocols
The pro-apoptotic activity of this compound is supported by a range of experimental findings. Below are summaries of key experiments and their methodologies.
Cell Viability and Proliferation Assays
-
Observation: this compound reduces the viability and inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[1]
-
Protocol (XTT Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 48 hours.
-
Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubate for a specified period to allow for the formation of formazan.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
Cell Cycle Analysis
-
Observation: this compound induces cell cycle arrest at the G2/M phase in OSCC cells and S-phase and partially in the G2/M phase in MDA-MB-231 breast cancer cells.[1][4]
-
Protocol (Propidium Iodide Staining and Flow Cytometry):
-
Treat cells with this compound for 48 hours.
-
Harvest and fix the cells in ice-cold 70% ethanol overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 1 hour to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[1]
-
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Apoptosis Assays
-
Observation: this compound treatment leads to an increase in the percentage of apoptotic cells, as evidenced by phosphatidylserine externalization and DNA fragmentation.[1][2] In OSCC cells, a 3-4 fold increase in total apoptotic cells was observed after treatment.[1]
-
Protocol (Annexin V/PI Double Staining):
-
Treat cells with this compound for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Analysis of Mitochondrial Membrane Potential
-
Observation: this compound induces mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential.[1] A high dose of 100 μM increased the percentage of depolarized OSCC cells.[1]
-
Protocol (JC-1 Staining):
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye.
-
Analyze the cells using a flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a depolarized membrane, JC-1 remains in its monomeric form and fluoresces green.
-
Western Blot Analysis of Apoptotic Proteins
-
Observation: this compound modulates the expression of key apoptosis-related proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, and downregulates the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. Furthermore, it promotes the cleavage and activation of caspases-3, -8, and -9, and the cleavage of PARP.[6]
-
Protocol:
-
Lyse this compound-treated and control cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for cancer treatment through its robust induction of apoptosis. Its ability to target multiple signaling pathways and its efficacy across different cancer types warrant further investigation and development. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound.
References
- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4.8. Analysis of Apoptosis [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
The Pharmacology of Chrysosplenol D: A Technical Guide for Researchers
An In-depth Examination of a Promising Flavonoid for Anti-Cancer and Anti-Inflammatory Drug Development
Chrysosplenol D, a polymethoxylated flavonol primarily isolated from Artemisia annua, is emerging as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, its potential as an anti-cancer and anti-inflammatory agent is supported by a growing body of preclinical evidence. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols to aid in future research and development.
Pharmacological Activities and Efficacy
This compound has demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines and in mitigating inflammatory responses in preclinical models. Its cytotoxic and anti-inflammatory effects are underpinned by its ability to modulate key cellular signaling pathways.
Anti-Cancer Activity
This compound exhibits selective cytotoxicity against a range of cancer cell lines, with IC50 values indicating its potency. Notably, its efficacy is correlated with the basal activation state of specific signaling pathways within the cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple Negative Breast Cancer | 11.6 | [1][2] |
| CAL-51 | Triple Negative Breast Cancer | ~10 | [3] |
| CAL-148 | Triple Negative Breast Cancer | ~15 | [3] |
| MCF7 | Breast Cancer (Hormone-sensitive) | >30 | [2] |
| A549 | Non-small-cell Lung Carcinoma | <10 | [2] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~20 | [2] |
| PC-3 | Prostate Carcinoma (Androgen-independent) | >30 | [2] |
| CaCo2 | Colorectal Adenocarcinoma | 63.48 | [4] |
Anti-Inflammatory Activity
This compound has shown significant anti-inflammatory effects in both in vitro and in vivo models. It has been demonstrated to protect against lipopolysaccharide (LPS)-induced systemic inflammatory response syndrome (SIRS) in mice and to inhibit croton oil-induced ear edema.[4][5]
| Model | Effect | Dosage | Reference |
| LPS-induced SIRS in mice | Protective | 0.07-0.28 mmol/kg | [4][5] |
| Croton oil-induced ear edema in mice | Inhibition (37.76-65.89%) | 1-1.5 µmol/cm² | [5] |
Mechanism of Action
The pharmacological effects of this compound are attributed to its modulation of several key signaling pathways and cellular processes.
Induction of Apoptosis via ERK1/2 Activation
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis through the sustained activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[1][3] This activation is selective, as this compound does not appear to affect other kinases in the same manner.[1][2] The pro-apoptotic effects are correlated with high basal ERK1/2 activity and low AKT activity in cancer cells.[1][3][6] Inhibition of the upstream kinase MEK, which phosphorylates ERK1/2, can antagonize the cytotoxic effects of this compound.[1]
Inhibition of Topoisomerase IIα
This compound has been shown to inhibit topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation.[6][7] By binding to the topoisomerase IIα-DNA complex, this compound is thought to stabilize this complex, leading to DNA damage and ultimately inducing apoptosis in cancer cells.[6][7]
Induction of Reactive Oxygen Species (ROS) and Autophagy
This compound treatment can lead to an increase in intracellular reactive oxygen species (ROS), which contributes to its cytotoxic effects.[3][8] This increase in ROS can induce oxidative stress and trigger apoptotic pathways. Additionally, this compound has been observed to induce autophagy in some cancer cell lines.[3][8]
Anti-inflammatory Signaling
The anti-inflammatory properties of this compound are mediated through the inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the phosphorylation of IκB and c-JUN, key components of the NF-κB and AP-1 signaling pathways, respectively, in response to LPS stimulation.[5] The inhibitory effect on cytokine release is at least partially dependent on the JNK signaling pathway.[5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (XTT)
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO, final concentration ≤ 0.5%) for 48 hours.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Measurement: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with different concentrations of this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Growth Assay (Chick Chorioallantoic Membrane - CAM)
-
Fertilized Egg Incubation: Incubate fertilized chicken eggs for 7 days.
-
Cell Implantation: On day 7, create a small window in the eggshell and gently place a suspension of cancer cells (e.g., 0.75 x 10^6 MDA-MB-231 cells) mixed with Matrigel onto the CAM.
-
Treatment: Starting from day 8, topically apply this compound (e.g., 30 µM in 20 µL) or vehicle control daily for 3 consecutive days.
-
Tumor Excision and Analysis: On day 11, excise the tumors from the CAM, fix in formalin, and embed in paraffin for histological analysis (e.g., H&E staining, Ki-67 staining for proliferation).
Conclusion
This compound is a promising natural compound with well-documented anti-cancer and anti-inflammatory activities. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as ERK1/2 and the inhibition of essential enzymes like topoisomerase IIα, makes it an attractive candidate for further drug development. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further investigations into its pharmacokinetic and toxicological profiles are warranted to advance this compound towards clinical applications.
References
- 1. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchtweet.com [researchtweet.com]
- 8. 4.8. Analysis of Apoptosis [bio-protocol.org]
Methodological & Application
Application Note & Protocol: Quantification of Chrysosplenol D using a Validated HPLC-DAD-MS Method
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of flavonoids, specifically Chrysosplenol D, in biological matrices.
Introduction
This compound is a methoxylated flavonol found in various medicinal plants, including Artemisia annua. It has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1][2] Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) method for the quantification of this compound. The described method is based on a validated assay for the analysis of major flavonoids in rat plasma.[3]
Experimental Protocols
Sample Preparation (Rat Plasma)
This protocol is for the extraction of this compound from a rat plasma matrix.
-
Materials:
-
Rat plasma samples
-
Wogonin (Internal Standard, IS)
-
Methanol
-
Methyl tert-butyl ether
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 50 µL of rat plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Wogonin in methanol).
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (see section 2.2).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-DAD-MS/MS Instrumentation and Conditions
-
Instrumentation:
-
An Agilent 1290 Infinity LC system coupled to an Agilent 6460 triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used in a reference study.[3]
-
-
Chromatographic Conditions:
-
HPLC Column: Agilent Zorbax Plus C18 (50 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-3 min: 30-90% B
-
3-5 min: 90% B
-
5.1-7 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 35°C
-
DAD Detection: Wavelengths of 210 nm, 254 nm, and 280 nm can be monitored for general flavonoid profiling.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
-
-
MRM Transitions and Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 349.1 | 334.0 | 130 | 20 |
| Wogonin (IS) | 285.1 | 270.0 | 125 | 25 |
Quantitative Data
The following tables summarize the validation parameters for the quantification of this compound in rat plasma.[3]
Table 1: Calibration Curve and Sensitivity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 2 - 600 | > 0.99 | 0.5 | 2 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | 4 | 6.8 | 8.2 | 95.5 - 104.5 |
| 50 | 5.1 | 6.5 | 96.2 - 103.8 | |
| 500 | 4.3 | 5.7 | 97.1 - 102.9 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 4 | 85.3 | 92.1 |
| 50 | 87.1 | 94.5 | |
| 500 | 86.5 | 93.7 |
Table 4: Stability
| Analyte | Condition | Stability (% Bias) |
| This compound | Bench-top (4h) | -4.1 to 3.5 |
| Autosampler (24h) | -3.8 to 2.9 | |
| Freeze-thaw (3 cycles) | -5.2 to 4.1 | |
| Long-term (-20°C, 30 days) | -6.3 to 5.5 |
Visualizations
Caption: Workflow for this compound quantification.
Caption: Illustrative signaling pathway of this compound.
References
- 1. Simultaneous determination of four flavonoids and one phenolic acid in rat plasma by LC-MS/MS and its application to a pharmacokinetic study after oral administration of the Herba Desmodii Styracifolii extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids from Artemisia annua L. as Antioxidants and Their Potential Synergism with Artemisinin against Malaria and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous determination of three major flavonoids and their glucuronidated metabolites in rats after oral administration of Artemisia annua L. extract at a therapeutic ultra-low dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chrysosplenol D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic effects of Chrysosplenol D, a flavonol found in Artemisia annua, on various cell lines. The protocols outlined below are based on established methodologies and published research, offering a framework for consistent and reproducible results in the study of this potential anticancer compound.
Introduction to this compound and its Cytotoxic Potential
This compound has demonstrated selective cytotoxicity against a range of cancer cell lines, including triple-negative breast cancer, non-small-cell lung cancer, and oral squamous cell carcinoma.[1][2][3][4] Its mechanism of action involves the induction of apoptosis, mediated through signaling pathways such as the ERK1/2 and MAPK pathways.[1][2][4] Studies have shown that this compound can lead to loss of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), and cell cycle arrest.[1][2][5]
Quantitative Summary of this compound Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a clear comparison of its efficacy.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 11.6 | [1][6] |
| CAL-51 | Triple-Negative Breast Cancer | 48 | Not specified, but shown to be effective | [1] |
| CAL-148 | Triple-Negative Breast Cancer | 48 | Not specified, but shown to be effective | [1] |
| A549 | Non-Small-Cell Lung Carcinoma | 48 | More sensitive than MDA-MB-231 | [1][6] |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 36 | [6] |
| PC-3 | Prostate Cancer | 48 | Relatively resistant | [1][7] |
| MCF7 | Hormone-Sensitive Breast Cancer | 48 | Higher resistance than casticin | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8][10][11]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO, isopropanol)[9]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][9] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the control wells.
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14][15]
Materials:
-
This compound stock solution
-
96-well tissue culture plates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell Lysis Solution (provided in most kits)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Untreated Control: Cells in culture medium only.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Maximum LDH Release Control: Cells treated with a lysis solution 45 minutes before the end of the incubation period.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (typically around 490 nm).[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and comparing the LDH release in treated wells to the maximum LDH release control.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16][18]
Materials:
-
This compound stock solution
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide.[20][21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for this compound cytotoxicity assessment.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells [mdpi.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. m.youtube.com [m.youtube.com]
- 20. dovepress.com [dovepress.com]
- 21. Frontiers | LDLRAD4 is a potential diagnostic and prognostic biomarker correlated with immune infiltration in myelodysplastic syndromes [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Chrysosplenol D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and experimental protocols for investigating the in vivo efficacy of Chrysosplenol D, a polymethoxylated flavonoid with demonstrated anti-cancer and anti-inflammatory properties.
I. Anti-Cancer Activity of this compound
This compound has shown significant potential in inhibiting tumor growth in preclinical cancer models. Two primary models have been utilized to evaluate its anti-neoplastic effects: a triple-negative breast cancer xenograft model and a prostate cancer xenograft model.
A. Triple-Negative Breast Cancer Model: MDA-MB-231 Xenograft on Chick Chorioallantoic Membrane (CAM)
The CAM assay serves as a valuable in vivo model to study tumor growth and angiogenesis.
Experimental Protocol:
-
Cell Culture: Human triple-negative breast cancer cells (MDA-MB-231) are cultured in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Fertilized Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Xenograft Implantation: On day 3 of incubation, a small window is opened in the eggshell, and 2 x 10^6 MDA-MB-231 cells are gently placed on the CAM.[1]
-
Treatment: Three days after cell implantation, the developing tumors are treated with this compound (e.g., 30 µM) or a vehicle control. A positive control, such as doxorubicin (e.g., 1 µM), can also be used.[2]
-
Tumor Analysis: After a set treatment period (e.g., 4 days), the tumors are excised from the CAM, weighed, and processed for histological and immunohistochemical analysis.[2] Key markers to assess include Ki-67 for proliferation.[3]
Quantitative Data Summary:
While specific tumor growth inhibition percentages are not detailed in the provided literature, studies consistently report a significant reduction in tumor mass in this compound-treated xenografts compared to controls.[2]
| Model | Cell Line | Animal | Treatment | Outcome | Reference |
| Breast Cancer Xenograft | MDA-MB-231 | Chick Chorioallantoic Membrane (CAM) | This compound (30 µM) | Reduced tumor mass, decreased Ki-67 expression | [2] |
Signaling Pathway:
This compound's anti-cancer activity in this model is associated with the activation of the ERK1/2 signaling pathway, leading to apoptosis.[4]
This compound induces apoptosis via ERK1/2 activation.
B. Prostate Cancer Model: DU145 Nude Mouse Xenograft
This model is a standard for assessing the efficacy of anti-cancer agents against prostate tumors.
Experimental Protocol:
-
Cell Culture: Human prostate cancer cells (DU145) are cultured in an appropriate medium.
-
Animal Model: Eight-week-old male athymic nude mice (nu/nu) are used for this model.[5]
-
Xenograft Implantation: A suspension of DU145 cells (e.g., 1 x 10^5 cells) is injected subcutaneously into the flank of the mice.[5]
-
Treatment: Once tumors are palpable, mice are randomized into treatment and control groups. This compound (e.g., 20 mg/kg/day) or a vehicle control (e.g., PBS) is administered, typically via intraperitoneal injection, for a specified period (e.g., 7 days).[5]
-
Tumor and Health Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula V = (Length × Width^2)/2 is commonly used.[5] The body weight of the mice is also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.
Quantitative Data Summary:
Studies have demonstrated that this compound significantly inhibits the growth of prostate cancer xenografts in mice.[5]
| Model | Cell Line | Animal | Treatment | Outcome | Reference |
| Prostate Cancer Xenograft | DU145 | Nude Mice | This compound (20 mg/kg/day) | Suppressed tumor growth | [5] |
Experimental Workflow:
Prostate cancer xenograft experimental workflow.
II. Anti-Inflammatory Activity of this compound
This compound has been shown to possess potent anti-inflammatory effects, particularly in a model of acute lung injury.
A. Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to study the pathogenesis of acute inflammatory responses in the lungs.
Experimental Protocol:
-
Animal Model: C57BL/6 mice are commonly used for this model.
-
Treatment: Mice are pre-treated with this compound (intraperitoneally or orally) at various doses prior to LPS challenge.
-
Induction of Lung Injury: Acute lung injury is induced by intranasal or intratracheal administration of LPS (e.g., 10 mg/kg).[6][7]
-
Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological examination and molecular analysis.[6]
-
Analysis:
-
Histology: Lung tissue sections are stained with hematoxylin and eosin (H&E) to assess inflammation and tissue damage.[6]
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the BALF are measured by ELISA.[8]
-
Oxidative Stress: Markers of oxidative stress are measured in lung tissue.
-
Western Blot: Protein expression levels of key signaling molecules in the TLR4-MAPKs/NF-κB pathway are determined by Western blot.[6]
-
Quantitative Data Summary:
This compound has been shown to significantly reduce the levels of pro-inflammatory cytokines in the BALF of LPS-treated mice.[8]
| Parameter | Control | LPS | LPS + this compound | Reference |
| IL-6 (pg/mL) | Undetectable | High | Significantly Reduced | [8] |
| IL-1β (pg/mL) | Undetectable | High | Significantly Reduced | [8] |
| TNF-α (pg/mL) | Undetectable | High | Significantly Reduced | [8] |
Signaling Pathway:
This compound exerts its anti-inflammatory effects by inhibiting the TLR4-MAPKs/NF-κB signaling pathway.[6]
This compound inhibits LPS-induced inflammation via the TLR4-MAPK/NF-κB pathway.
III. Pharmacokinetics of this compound
Specific pharmacokinetic studies on this compound are limited. However, as a polymethoxylated flavonoid (PMF), its pharmacokinetic profile can be inferred from studies on structurally similar compounds.
General Characteristics of Polymethoxylated Flavonoids:
-
Absorption: PMFs are generally more readily absorbed from the gastrointestinal tract compared to their corresponding non-methylated flavonoids due to their increased lipophilicity.[2]
-
Metabolism: Upon absorption, PMFs undergo metabolic transformations in the liver, primarily through demethylation and glucuronidation.[2]
-
Bioavailability: The methylation of flavonoids is known to improve their bioavailability and metabolic stability in vivo.[2]
Experimental Protocol for Pharmacokinetic Studies:
-
Animal Model: Sprague-Dawley rats are a common model for pharmacokinetic studies.
-
Drug Administration: this compound is administered orally or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: The concentration of this compound and its potential metabolites in plasma is quantified using a validated analytical method, such as HPLC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.
Further research is warranted to establish the specific pharmacokinetic profile of this compound, which will be crucial for its development as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chorioallantoic Membrane Xenograft Assay as a Reliable Model for Investigating the Biology of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-Induced Acute Lung Injury Is Associated with Increased Ran-Binding Protein in Microtubule-Organizing Center (RanBPM) Molecule Expression and Mitochondria-Mediated Apoptosis Signaling Pathway in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chrysosplenol D in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer with a poor prognosis due to the lack of targeted therapies.[1][2] Chrysosplenol D, a flavonol found in Artemisia annua, has emerged as a potential therapeutic agent, demonstrating selective cytotoxicity against TNBC cell lines.[1][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound on TNBC cells, based on published research. This compound has been shown to inhibit the viability of TNBC cells, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo.[1][4] The mechanism of action is linked to the activation of the ERK1/2 signaling pathway, leading to mitochondrial membrane potential loss and subsequent apoptosis.[1][3][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various triple-negative breast cancer cell lines and other cancer cell lines after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 [1][2] |
| CAL-51 | Triple-Negative Breast Cancer | ~15 |
| CAL-148 | Triple-Negative Breast Cancer | ~20 |
| MCF7 | Hormone-Sensitive Breast Cancer | >50 |
| A549 | Non-Small-Cell Lung Carcinoma | ~10 |
| MIA PaCa-2 | Pancreatic Cancer | 36 |
| PC-3 | Prostate Cancer | >50 |
Table 2: Effect of this compound on Apoptosis in MDA-MB-231 Cells
This table shows the percentage of apoptotic (early and late) MDA-MB-231 cells after 48 hours of treatment with this compound (10 µM), as determined by Annexin V-FITC/Propidium Iodide staining and flow cytometry.
| Treatment | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells |
| Control | 2.1% | 3.5% | 5.6% |
| This compound (10 µM) | 10.2% | 15.8% | 26.0% |
Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells
The table below illustrates the changes in cell cycle phase distribution of MDA-MB-231 cells after 48 hours of treatment with different concentrations of this compound.
| Treatment Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.2 | 28.4 | 16.4 |
| 1 µM | 48.1 | 35.7 | 16.2 |
| 10 µM | 35.6 | 40.2 | 24.2 |
| 30 µM | 28.9 | 45.8 | 25.3 |
Signaling Pathway and Experimental Workflow
References
- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Chrysosplenol D in the Chick Chorioallantoic Membrane (CAM) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions like tumor growth and metastasis.[1][2] The vascular endothelial growth factor (VEGF) signaling pathway is a primary regulator of angiogenesis, making it a key target for anti-angiogenic therapies.[3][4][5] Chrysosplenol D, a flavonoid compound found in plants such as Artemisia annua, has demonstrated potential anti-inflammatory and anti-cancer properties.[6][7] This document provides a detailed protocol for evaluating the anti-angiogenic potential of this compound using the in vivo Chick Chorioallantoic Membrane (CAM) assay.
The CAM assay is a well-established, cost-effective, and rapid method for studying angiogenesis and the effects of various compounds on blood vessel development.[8][9] Its naturally immunodeficient environment makes it an ideal platform for observing the direct effects of test substances on a living, vascularized membrane.[8]
Application Notes
-
Objective: To determine the dose-dependent inhibitory effect of this compound on angiogenesis in vivo.
-
Principle: this compound is applied directly to the highly vascularized CAM of a developing chick embryo. The subsequent changes in blood vessel growth, density, and morphology are observed and quantified. A reduction in vascularization in the presence of this compound indicates anti-angiogenic activity.
-
Potential Mechanism of Action: While the precise anti-angiogenic mechanism of this compound is under investigation, flavonoids are known to interfere with key signaling pathways. It is hypothesized that this compound may exert its effects by inhibiting receptor tyrosine kinases like VEGFR2, thereby disrupting the downstream VEGF signaling cascade that promotes endothelial cell proliferation and migration.[2][3] It has also been shown to activate the ERK1/2 pathway in certain cancer cells, a pathway that can be downstream of VEGF signaling, suggesting a complex, context-dependent mechanism.[10][11]
-
Applications:
-
Screening and validation of this compound as a potential anti-angiogenic agent.
-
Evaluating its efficacy in combination with other anti-cancer drugs.
-
Investigating its role in modulating tumor-induced angiogenesis.[10]
-
Assessing the biocompatibility and vascular effects of biomaterials incorporating this compound.
-
Experimental Protocols
Materials and Reagents
-
Fertilized specific pathogen-free (SPF) chicken eggs
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Whatman filter paper discs or sterile plastic rings
-
Egg incubator with rotation control and humidity regulation
-
Egg candler
-
Laminar flow hood
-
Stereomicroscope with a camera
-
Dremel tool with a fine cutting disc or sterile scissors
-
Sterile forceps and scalpels
-
70% Ethanol
-
Parafilm or sterile adhesive tape
-
Image analysis software (e.g., ImageJ/Fiji)[12]
Step-by-Step Methodology
Step 1: Egg Incubation
-
Place fertilized SPF chicken eggs in a rotating egg incubator set at 37-38°C with 50-60% humidity.[8]
-
Incubate the eggs for 3 days (Embryonic Day 3, ED3).
Step 2: Preparation of the Window
-
On ED3, move the eggs to a static incubator.
-
Sterilize the eggshells with 70% ethanol.
-
Working in a laminar flow hood, candle the eggs to identify the air sac and the main blood vessels.
-
Using a sterile needle, create a small hole in the shell over the air sac to equalize pressure.
-
Carefully score a 1 cm² window in the shell over a well-vascularized area, avoiding major blood vessels.
-
Use sterile forceps to remove the shell piece, exposing the CAM.
-
Seal the window with sterile parafilm or tape and return the eggs to the static incubator.
Step 3: Application of this compound
-
On ED8 or ED9, allow the embryos to acclimate inside the laminar flow hood.[8]
-
Prepare sterile Whatman filter paper discs (5 mm diameter).
-
Prepare serial dilutions of this compound in PBS from the DMSO stock. Ensure the final DMSO concentration is non-toxic (typically <1%).
-
Gently place a sterile filter disc onto the CAM, near a Y-shaped bifurcation of a blood vessel.[13]
-
Pipette 10 µL of the this compound solution (or vehicle control) onto the disc.
-
Reseal the window and return the eggs to the incubator.
Step 4: Incubation and Observation
-
Incubate the eggs for 48-72 hours.
-
At the end of the incubation period (e.g., on ED11 or ED12), open the windows.
-
Document the results by capturing high-resolution images of the CAM under the filter disc using a stereomicroscope.
Step 5: Quantification and Analysis
-
Analyze the captured images using ImageJ or similar software.[12]
-
Quantify angiogenesis by measuring parameters such as:
-
Number of blood vessel branch points.
-
Total blood vessel length.
-
Vessel density within a defined region of interest (ROI).
-
-
The anti-angiogenic effect can be expressed as the percentage of inhibition compared to the vehicle control group.
-
Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significance.
Data Presentation
Hypothetical data is presented for illustrative purposes.
Table 1: Dose-Dependent Anti-Angiogenic Effect of this compound on the CAM
| Treatment Group | Concentration (µM) | Mean No. of Branch Points (± SD) | Mean Vessel Length (mm ± SD) | % Inhibition of Angiogenesis |
| Vehicle Control (PBS) | 0 | 55 ± 6 | 120 ± 11 | 0% |
| This compound | 10 | 42 ± 5 | 95 ± 9 | 23.6% |
| This compound | 25 | 28 ± 4 | 65 ± 7 | 49.1% |
| This compound | 50 | 15 ± 3 | 38 ± 5 | 72.7% |
Visualizations
Experimental Workflow
Caption: Workflow for the CAM assay to evaluate this compound.
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the VEGF signaling pathway by this compound.
References
- 1. Angiogenesis | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Chick ex ovo Culture and ex ovo CAM Assay: How it Really Works [jove.com]
Application of Chrysosplenol D in Inflammation Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysosplenol D, a flavonoid compound, has demonstrated significant anti-inflammatory properties across a range of preclinical research models. This document provides detailed application notes and standardized protocols for utilizing this compound in key in vitro and in vivo inflammation models. The information is intended to guide researchers in evaluating its therapeutic potential and elucidating its mechanisms of action.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response.[1] Research has shown that it can suppress the activation of the Toll-like receptor 4 (TLR4) pathway, which is a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS).[1] Downstream of TLR4, this compound has been found to inhibit the phosphorylation and subsequent activation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38.[1] Furthermore, it interferes with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by reducing the phosphorylation of IκB and the nuclear translocation of the p65 subunit.[2] This dual inhibition of MAPK and NF-κB pathways leads to a significant reduction in the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), as well as other inflammatory mediators.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from various studies.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 Macrophages | LPS | IL-1β Release | Not specified | Suppression | [2] |
| RAW 264.7 Macrophages | LPS | IL-6 Release | Not specified | Suppression | [2] |
| RAW 264.7 Macrophages | LPS | MCP-1 Release | Not specified | Suppression | [2] |
| RAW 264.7 Macrophages | LPS | IκB Phosphorylation | Not specified | Reduction | [2] |
| RAW 264.7 Macrophages | LPS | c-JUN Phosphorylation | Not specified | Reduction | [2] |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Animal Model | Inflammatory Stimulus | Parameter Measured | This compound Dosage | % Inhibition / Effect | Reference |
| ICR Mice | Croton Oil | Ear Edema | 1 µmol/cm² | 37.76% | [3] |
| ICR Mice | Croton Oil | Ear Edema | 1.5 µmol/cm² | 65.89% | [3] |
| ICR Mice | LPS | Systemic Inflammatory Response Syndrome (SIRS) | 0.07, 0.14, 0.28 mmol/kg (intragastric) | Protection (P<0.05) | [3] |
| Balb/C Mice | LPS | Acute Lung Injury (ALI) - IL-6 levels | Not specified | Decrease | [1] |
| Balb/C Mice | LPS | Acute Lung Injury (ALI) - IL-1β levels | Not specified | Decrease | [1] |
| Balb/C Mice | LPS | Acute Lung Injury (ALI) - TNF-α levels | Not specified | Decrease | [1] |
Signaling Pathway Diagrams
Caption: this compound inhibits LPS-induced inflammation by targeting TLR4, MAPK, and NF-κB pathways.
Experimental Protocols
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Reagents for Nitric Oxide (Griess Reagent), Cytokine (ELISA kits for IL-6, TNF-α), and Western Blot analysis.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Treatment:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 1 x 10⁵ cells/well in a 96-well plate for viability and NO assays; 2 x 10⁶ cells/well in a 6-well plate for protein and RNA analysis).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis; shorter times for signaling pathway analysis).
-
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of IL-6 and TNF-α using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Western Blot Analysis for Signaling Proteins:
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, ERK, JNK, and p38.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Caption: Experimental workflow for in vitro evaluation of this compound in RAW 264.7 macrophages.
In Vivo Model: Croton Oil-Induced Ear Edema in Mice
This protocol describes the induction of acute topical inflammation using croton oil and the evaluation of the anti-inflammatory effect of topically applied this compound.[3]
Materials:
-
ICR or Balb/c mice (male, 6-8 weeks old)
-
This compound
-
Croton oil
-
Acetone (vehicle)
-
Indomethacin (positive control)
-
Micropipettes
-
Punch biopsy tool (e.g., 5 mm diameter)
-
Analytical balance
Protocol:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the experiment with free access to food and water.
-
-
Induction of Inflammation and Treatment:
-
Prepare a solution of croton oil in acetone.
-
Prepare solutions of this compound and indomethacin in acetone.
-
Divide the mice into groups (e.g., vehicle control, croton oil, croton oil + this compound at different doses, croton oil + indomethacin).
-
Apply 20 µL of the respective treatment solution to the inner surface of the right ear of each mouse.
-
After 30 minutes, apply 20 µL of the croton oil solution to the same ear to induce inflammation. The left ear serves as a non-inflamed control.
-
-
Assessment of Edema:
-
After a set time (e.g., 4-6 hours) post-inflammation induction, sacrifice the mice by cervical dislocation.
-
Use a punch biopsy tool to collect a standard-sized circular section from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the croton oil-only group.
-
Caption: Workflow for the croton oil-induced mouse ear edema model.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
This protocol outlines the procedure for inducing acute lung injury (ALI) with LPS and evaluating the protective effects of this compound.[1]
Materials:
-
Balb/c mice (male, 6-8 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthetics (e.g., ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) equipment
-
Reagents for cell counting, cytokine ELISA, and histology.
Protocol:
-
Animal Acclimatization and Treatment:
-
Acclimatize mice for at least one week.
-
Divide mice into experimental groups (e.g., control, LPS only, LPS + this compound at different doses).
-
Administer this compound (e.g., via intraperitoneal or oral gavage) at specified time points before LPS challenge.
-
-
Induction of Acute Lung Injury:
-
Anesthetize the mice lightly.
-
Instill LPS (e.g., 5 mg/kg) intranasally or intratracheally in a small volume of sterile saline. The control group receives saline only.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS administration (e.g., 6, 24, or 48 hours), sacrifice the mice.
-
Bronchoalveolar Lavage (BAL):
-
Perform BAL by instilling and retrieving a known volume of PBS or saline into the lungs.
-
Centrifuge the BAL fluid to pellet the cells.
-
Use the supernatant for cytokine analysis (ELISA for TNF-α, IL-6, IL-1β).
-
Resuspend the cell pellet for total and differential cell counts (neutrophils, macrophages).
-
-
Lung Histology:
-
Perfuse the lungs and fix them in 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate lung injury based on parameters such as alveolar congestion, hemorrhage, infiltration of inflammatory cells, and thickening of the alveolar wall.
-
-
Lung Tissue Homogenate:
-
Homogenize lung tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and for Western blot analysis of signaling proteins.
-
-
Caption: Workflow for the LPS-induced acute lung injury mouse model.
Conclusion
This compound presents as a promising anti-inflammatory agent with a well-defined mechanism of action targeting key inflammatory signaling pathways. The provided protocols offer a standardized framework for researchers to further investigate its therapeutic potential in various inflammatory conditions. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a comprehensive understanding of this compound's pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Chrysosplenol D
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a polymethoxylated flavonoid found in plants such as Artemisia annua.[1][2][3] It has demonstrated various biological activities, including anti-inflammatory and potential anti-cancer properties.[4][5] However, like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can limit its bioavailability and therapeutic efficacy in aqueous physiological environments.[6][7]
Q2: What are the primary strategies for improving the aqueous solubility of this compound?
A2: The main approaches to enhance the solubility of poorly soluble flavonoids like this compound can be categorized as follows:
-
Co-solvency: Blending water with one or more water-miscible organic solvents to increase the drug's solubility.[8]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophilic cavity of a cyclodextrin.[6][9]
-
Solid Dispersion: Dispersing this compound in a solid, water-soluble carrier matrix at the molecular level.[10]
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.[11]
Q3: How do I choose the most suitable solubility enhancement technique for my experiment?
A3: The choice of technique depends on several factors, including the desired fold-increase in solubility, the intended application (e.g., in vitro assays vs. in vivo studies), the required stability of the formulation, and the available laboratory equipment. For initial in vitro screening, co-solvency can be a rapid and straightforward approach. For formulations intended for oral delivery, solid dispersions and nanoparticle formulations are often explored to improve both solubility and bioavailability.
Q4: Are there any safety concerns with the excipients used in these solubility enhancement techniques?
A4: Yes, the safety of excipients is a critical consideration, especially for in vivo studies. Co-solvents like DMSO are generally used in low concentrations due to potential toxicity. The polymers used in solid dispersions and nanoparticle formulations, such as PVP, PEG, and PLGA, are often selected for their biocompatibility and biodegradability. Cyclodextrins are generally considered safe, but some derivatives may have dose-dependent toxicity.[6] Always refer to the material safety data sheet (MSDS) for each excipient and relevant toxicological literature.
Data Presentation: Solubility Enhancement of this compound and Related Flavonoids
The following tables summarize quantitative data on the solubility enhancement of this compound and structurally similar flavonoids using various techniques.
Table 1: Co-solvency and Cyclodextrin Complexation
| Compound | Technique | Solvent System / Cyclodextrin | Solubility Enhancement | Reference |
| This compound | Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [4] |
| This compound | Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [4] |
| Hesperetin | Cyclodextrin Complexation | β-cyclodextrin | Temperature-dependent increase | [9] |
| Naringenin | Cyclodextrin Complexation | β-cyclodextrin | Temperature-dependent increase | [9] |
| Luteolin | Cyclodextrin Complexation | HP-β-CD | ~70.2-fold increase | [12] |
Table 2: Solid Dispersion and Nanoparticle Formulation
| Compound | Technique | Carrier / Polymer | Key Findings | Reference |
| Chrysosplenol C | Solid Dispersion | PVP, PEG 6000, and SLS | Optimized formulation showed significant improvement in dissolution rate. | [10] |
Experimental Protocols & Workflows
Co-solvency Method
This protocol describes the preparation of a co-solvent system to enhance the solubility of this compound for in vitro applications.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and vortex thoroughly until the mixture is homogeneous.
-
Add Tween-80 to the mixture and vortex again until fully incorporated.
-
Finally, add the saline solution to reach the final desired volume and vortex until the solution is clear.
-
If precipitation or phase separation occurs, gentle heating or sonication can be applied to aid dissolution.[4]
Example Formulation (for a 1 mL final volume): [4]
-
100 µL of 25 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Solid Dispersion via Solvent Evaporation
This protocol is adapted from a study on Chrysosplenol C and can be optimized for this compound.[10]
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K-25)
-
Polyethylene glycol 6000 (PEG 6000)
-
Sodium lauryl sulfate (SLS)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Protocol:
-
Accurately weigh this compound, PVP K-25, PEG 6000, and SLS in the desired ratio.
-
Dissolve all components in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Scrape the solid dispersion from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Store the dried solid dispersion in a desiccator.
Troubleshooting Guides
Co-solvency
-
Issue: Precipitation occurs upon addition of the aqueous phase.
-
Solution:
-
Decrease the concentration of this compound in the initial stock solution.
-
Increase the proportion of the organic co-solvents (e.g., PEG300).
-
Incorporate a surfactant or increase its concentration to improve the stability of the solution.
-
Ensure thorough mixing at each step before adding the next component.
-
-
-
Issue: The final solution is cloudy or exhibits phase separation.
-
Solution:
-
Gently warm the solution in a water bath while vortexing.
-
Use a sonicator to aid in the dissolution and homogenization of the mixture.
-
Experiment with different co-solvent ratios to find a more stable formulation.
-
-
Solid Dispersion
-
Issue: The resulting solid dispersion has a sticky or oily consistency.
-
Solution:
-
Ensure complete removal of the organic solvent by extending the drying time or increasing the vacuum.
-
Adjust the ratio of the carriers; a higher proportion of a high-melting-point carrier like PEG 6000 may result in a more solid product.
-
Consider using a different solvent that is more easily removed.
-
-
-
Issue: The dissolution rate of the solid dispersion is not significantly improved.
-
Solution:
-
Increase the ratio of the hydrophilic carrier to this compound.
-
Incorporate a surfactant (e.g., SLS) into the formulation to enhance wettability.
-
Characterize the solid dispersion using techniques like DSC or XRD to confirm that this compound is in an amorphous state. If it remains crystalline, the preparation method may need to be optimized (e.g., faster solvent removal).
-
-
Nanoparticle Formulation
-
Issue: The resulting nanoparticles are too large or have a wide size distribution.
-
Solution:
-
Optimize the sonication or homogenization parameters (e.g., increase time or power).
-
Adjust the concentration of the polymer and the drug in the organic phase.
-
Ensure rapid and efficient mixing of the organic and aqueous phases.
-
-
-
Issue: Low encapsulation efficiency of this compound.
-
Solution:
-
Modify the solvent system to improve the solubility of this compound in the organic phase while ensuring it is poorly soluble in the aqueous phase.
-
Experiment with different polymers or polymer blends.
-
Optimize the ratio of the organic to the aqueous phase.
-
-
Cyclodextrin Complexation
-
Issue: Inefficient complexation of this compound.
-
Solution:
-
Screen different types of cyclodextrins (e.g., β-CD, HP-β-CD, SBE-β-CD) as their cavity sizes and hydrophilicity vary.[6]
-
Optimize the molar ratio of this compound to cyclodextrin.
-
Increase the reaction time and/or temperature to facilitate complex formation.
-
-
-
Issue: The solubility enhancement is lower than expected.
-
Solution:
-
Confirm the formation of the inclusion complex using analytical techniques such as NMR, FTIR, or DSC.
-
Consider the use of a ternary system by adding a small amount of a water-soluble polymer to improve the complexation efficiency.
-
Ensure that the pH of the solution is optimal for the stability of both this compound and the cyclodextrin.
-
-
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Epicatechin-Loaded Nanocapsules: Development, Physicochemical Characterization, and NLRP3 Inflammasome-Targeting Anti-Inflammatory Activity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclodextrinnews.com [cyclodextrinnews.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solubilization and formulation of chrysosplenol C in solid dispersion with hydrophilic carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanocarrier-Based Delivery Systems for Natural Compounds Across Research Stages [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Isolation of Chrysosplenol D from Natural Products
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isolation of Chrysosplenol D from natural sources, primarily Artemisia annua.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isolation challenging?
A1: this compound is a methoxylated flavonol found in various plants, notably Artemisia annua.[1][2][3][4] Its isolation presents several challenges common to natural product chemistry:
-
Low Concentration: this compound is a secondary metabolite and its concentration in the raw plant material can be low.
-
Co-eluting Impurities: It is often found alongside structurally similar flavonoids, such as casticin, which makes chromatographic separation difficult.[1][2]
-
Potential for Degradation: Flavonoids can be sensitive to heat, light, and pH changes, which can lead to degradation during extraction and purification.
-
Complex Matrix: The raw plant extract is a complex mixture of numerous compounds, requiring multiple purification steps to isolate a single component.
Q2: Which solvents are most effective for extracting this compound from plant material?
A2: The choice of solvent depends on the polarity of the target compound. For flavonoids like this compound, polar solvents are generally effective. Commonly used solvents for flavonoid extraction include:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Acetone
-
Aqueous mixtures of the above solvents (e.g., 70-80% ethanol or methanol)
The use of aqueous-organic mixtures can enhance extraction efficiency by increasing the swelling of the plant material and improving solvent penetration.[5]
Q3: What analytical techniques are used to identify and quantify this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) is the most common method for the identification and quantification of this compound.[1][4]
-
HPLC-DAD allows for the tentative identification of this compound based on its retention time and UV-Vis spectrum.
-
HPLC-MS provides mass spectral data, which confirms the molecular weight of the compound and can be used for structural elucidation.
Q4: this compound and casticin are often found together. How can they be separated?
A4: The separation of these two structurally similar flavonols is a significant challenge. Successful separation relies on optimizing the chromatographic conditions, particularly the mobile phase composition. Strategies include:
-
Fine-tuning the mobile phase: Small adjustments to the ratio of organic solvent to aqueous phase, and the type and concentration of the acid modifier (e.g., formic acid, acetic acid), can alter the selectivity of the separation.[6][7]
-
Using a different stationary phase: While C18 is the most common stationary phase, exploring other options like phenyl-hexyl or cyano columns may provide different selectivity for this specific separation.
-
Employing advanced separation techniques: Techniques like High-Speed Counter-Current Chromatography (HSCCC) have been successfully used to purify casticin and may be applicable for separating it from this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound in the crude extract | 1. Incomplete extraction from the plant material.2. Degradation of this compound during extraction. | 1. Increase extraction time, use a higher solvent-to-solid ratio, or consider a more exhaustive extraction method (e.g., Soxhlet or ultrasound-assisted extraction).2. Avoid high temperatures and prolonged exposure to light. Conduct extraction at room temperature or under reflux at a controlled temperature. |
| Co-elution of this compound and casticin in preparative HPLC | 1. Insufficient resolution on the selected column.2. Suboptimal mobile phase composition. | 1. Use a longer column or a column with a smaller particle size to increase efficiency.2. Systematically adjust the mobile phase. Try changing the organic solvent (e.g., from acetonitrile to methanol), altering the gradient slope, or modifying the pH with a different acid modifier.[8] |
| Peak splitting or tailing in preparative HPLC | 1. Column degradation or void formation.2. Sample overload.3. Inappropriate sample dissolution solvent. | 1. Wash the column thoroughly or replace it if necessary. Using a guard column can help extend the life of the main column.[9]2. Reduce the amount of sample loaded onto the column.3. Dissolve the sample in the initial mobile phase to ensure good peak shape. Avoid using a solvent that is much stronger than the mobile phase. |
| Loss of this compound during liquid-liquid partitioning | 1. Incorrect solvent polarity.2. Emulsion formation. | 1. Ensure the partitioning solvents have significantly different polarities to achieve efficient separation. Test the solubility of a small amount of the extract in each solvent before performing the bulk extraction.2. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. |
Experimental Protocols
The following is a representative protocol for the isolation of this compound from Artemisia annua, synthesized from established methods for flavonoid isolation. Researchers should optimize these conditions for their specific plant material and equipment.
Extraction
-
Preparation of Plant Material: Air-dry the aerial parts of Artemisia annua at room temperature in the dark. Once dried, grind the material into a fine powder.
-
Solvent Extraction:
-
Macerate the powdered plant material (1 kg) with 80% aqueous methanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Filter the mixture and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Liquid-Liquid Partitioning
-
Initial Fractionation:
-
Suspend the crude extract in distilled water (1 L).
-
Perform successive extractions with solvents of increasing polarity:
-
n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls.
-
Dichloromethane (3 x 1 L) to extract compounds of intermediate polarity.
-
Ethyl acetate (3 x 1 L) to extract flavonoids and other phenolics. This compound is expected to be enriched in this fraction.
-
-
-
Solvent Evaporation: Evaporate the solvent from the ethyl acetate fraction under reduced pressure to yield a dried, enriched flavonoid extract.
Purification by Preparative HPLC
-
Sample Preparation: Dissolve a portion of the dried ethyl acetate fraction in methanol at a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Instrument: Preparative HPLC system with a UV-Vis detector.
-
Column: C18, 10 µm, 250 x 20 mm i.d.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A linear gradient from 30% B to 70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: 350 nm.
-
Injection Volume: 2-5 mL, depending on the concentration and solubility of the sample.
-
-
Fraction Collection: Collect fractions based on the elution profile, targeting the peaks corresponding to this compound (identification can be guided by analytical HPLC-MS of the crude extract).
-
Purity Analysis and Final Processing:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure.
-
Lyophilize the final product to obtain pure, powdered this compound.
-
Data Presentation
The following table presents representative data for the isolation of this compound from 1 kg of dried Artemisia annua. These values are estimates based on typical flavonoid isolation procedures and should be used as a general guide.
| Isolation Stage | Mass (g) | Purity of this compound (%) | Yield of this compound (mg) | Overall Yield (%) |
| Dried Plant Material | 1000 | - | - | - |
| Crude Methanolic Extract | 100 | ~0.1% | 100 | 0.01% |
| Ethyl Acetate Fraction | 20 | ~0.4% | 80 | 0.008% |
| Preparative HPLC Purified Product | 0.050 | >95% | 47.5 | 0.00475% |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Logical Relationship for Troubleshooting Co-elution
Caption: Troubleshooting logic for co-eluting compounds.
References
- 1. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. epa.niif.hu [epa.niif.hu]
- 4. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chrysosplenol D Dosage for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Chrysosplenol D for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the optimal concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell line and the biological effect being investigated. Based on available data, a starting range of 1 µM to 50 µM is recommended for most cancer cell lines. For anti-inflammatory studies, a similar range can be used as a starting point. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: I am observing high cytotoxicity even at low concentrations of this compound. What could be the reason?
Several factors could contribute to unexpected cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound. For example, MDA-MB-231 breast cancer cells are more sensitive than PC-3 prostate cancer cells.[1][2]
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
Compound Purity: Verify the purity of your this compound stock. Impurities could contribute to cytotoxicity.
-
Incubation Time: Longer incubation times will generally result in higher cytotoxicity. Consider reducing the exposure time.
Q3: this compound is precipitating in my cell culture medium. How can I improve its solubility?
This compound has limited aqueous solubility. Here are some troubleshooting steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3][4]
-
Solubilization Protocol: For in vivo preparations, which can be adapted for in vitro use with caution, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a concentration of ≥ 2.5 mg/mL.[3] Another option is using 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]
-
Sonication and Heating: Gentle heating and/or sonication can aid in the dissolution of this compound.[3]
-
Final Dilution: When diluting the stock solution into your culture medium, add it dropwise while vortexing or gently mixing to prevent precipitation.
Q4: My results with this compound are inconsistent. What are the possible causes?
Inconsistent results can arise from several sources:
-
Stock Solution Stability: this compound stock solutions should be stored properly. It is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Experimental Conditions: Ensure consistent experimental conditions, including cell seeding density, incubation time, and reagent concentrations.
Q5: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several signaling pathways:
-
ERK1/2 Pathway: It induces apoptosis in triple-negative breast cancer cells through the activation of the ERK1/2 pathway.[1][2]
-
Reactive Oxygen Species (ROS): this compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.[1][6][7]
-
Autophagy: It has been observed to induce autophagy in some cancer cell lines.[1][6][7]
-
NF-κB and JNK Pathways: In the context of inflammation, this compound can suppress the LPS-induced phosphorylation of IκB and c-JUN, indicating an effect on the NF-κB and JNK pathways.[4][8][9]
Quantitative Data Summary
The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro studies.
| Cell Line | Cell Type | Effect | Concentration/IC50 | Incubation Time | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition of Viability | IC50: 11.6 µM | 48 h | [1][10] |
| CAL-51 | Triple-Negative Breast Cancer | Inhibition of Viability | Toxic | 48 h | [1][11] |
| CAL-148 | Triple-Negative Breast Cancer | Inhibition of Viability | Toxic | 48 h | [1][11] |
| MCF7 | Breast Cancer | Inhibition of Viability | - | 48 h | [1][10] |
| A549 | Non-Small-Cell Lung Carcinoma | Inhibition of Viability | Most sensitive cell line | 48 h | [1][10] |
| MIA PaCa-2 | Pancreatic Cancer | Inhibition of Viability | IC50: 36 µM | 48 h | [10] |
| PC-3 | Prostate Cancer | Inhibition of Viability | Most resistant cell line | 48 h | [1][10] |
| DU145 | Prostate Cancer | Suppression of Viability | Dose-dependent | 24, 48, 72 h | [6] |
| Raw264.7 | Macrophage | Inhibition of Cytokine Release | - | - | [8] |
| CaCo2 | Colorectal Adenocarcinoma | Inhibition of Viability | IC50: 63.48 µM | - | [3] |
| KB | Oral Epidermoid Carcinoma | Cytotoxicity | ED50: 13.95 µg/mL | 72 h | [3][5] |
| T.b. brucei | Trypanosoma brucei brucei | Antitrypanosomal Activity | IC50: 47.27 µM | - | [3] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/XTT Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or XTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C. For XTT, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vitro Analysis of this compound
Caption: General experimental workflow for studying this compound in vitro.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:14965-20-9 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CAS:14965-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 10. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to Chrysosplenol D in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Chrysosplenol D in their cancer cell line models. The information is based on established principles of drug resistance in oncology.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound after prolonged treatment. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to a therapeutic agent like this compound can arise from several well-documented mechanisms in cancer cells. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Alteration of Drug Target: Although the direct molecular target of this compound is not fully elucidated, resistance can occur if its target protein is mutated or its expression level is decreased.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibitory effects of this compound by upregulating alternative pro-survival and proliferative signaling pathways.
-
Evasion of Apoptosis: Since this compound has been noted to induce apoptosis, resistance can develop through the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).
-
Altered Drug Metabolism: Cells may develop mechanisms to metabolize this compound into an inactive form more efficiently.
Q2: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A2: A combination of molecular and functional assays can be employed:
-
Gene Expression Analysis: Use quantitative real-time PCR (qPCR) to compare the mRNA levels of genes encoding major ABC transporters (e.g., ABCB1, ABCC1, ABCG2) between your sensitive and resistant cell lines.
-
Protein Expression Analysis: Perform Western blotting or flow cytometry to quantify the protein levels of transporters like P-glycoprotein.
-
Functional Assays: Utilize fluorescent substrates of efflux pumps, such as Rhodamine 123. A lower intracellular accumulation of the dye in resistant cells, which can be reversed by known efflux pump inhibitors (e.g., Verapamil), would indicate increased pump activity.
Q3: What are some initial steps to overcome this compound resistance in my cell culture model?
A3: A common strategy is to use combination therapy. Based on the suspected resistance mechanism, you could:
-
Co-administer an Efflux Pump Inhibitor: If you suspect increased drug efflux, use a compound like Verapamil or Tariquidar in combination with this compound.
-
Target a Bypass Pathway: If you identify an upregulated survival pathway (e.g., PI3K/Akt), co-treat with an inhibitor of a key kinase in that pathway.
-
Promote Apoptosis: If resistance is due to apoptosis evasion, consider co-treatment with a BH3 mimetic (e.g., ABT-263) to inhibit anti-apoptotic Bcl-2 family proteins.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell numbers are seeded for each experiment. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Preparation and Storage | Prepare fresh stock solutions of this compound regularly. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | Optimize and standardize the incubation time for the viability assay (e.g., MTT, CellTiter-Glo). |
| Cell Line Instability | Perform cell line authentication (e.g., short tandem repeat profiling) to ensure the purity of your cell line. |
Issue 2: No significant difference in apoptosis between sensitive and resistant cells upon this compound treatment.
| Potential Cause | Troubleshooting Step |
| Upregulation of Anti-Apoptotic Proteins | Analyze the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) via Western blot in both sensitive and resistant cell lines. |
| Inactivation of Pro-Apoptotic Pathways | Check for mutations or downregulation of key pro-apoptotic proteins like Bax, Bak, or caspases. |
| Activation of Pro-Survival Pathways | Use a phospho-kinase array to screen for the activation of survival pathways like PI3K/Akt or MAPK/ERK in the resistant cells. |
Quantitative Data Summary
The following table template can be used to organize your experimental data when comparing this compound-sensitive and resistant cell lines.
| Parameter | Sensitive Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 (µM) | e.g., 5.2 ± 0.4 | e.g., 48.7 ± 3.1 | e.g., 9.4 |
| Relative mRNA Expression of ABCB1 | e.g., 1.0 ± 0.1 | e.g., 15.3 ± 1.8 | e.g., 15.3 |
| Relative Protein Expression of P-glycoprotein | e.g., 1.0 ± 0.2 | e.g., 12.1 ± 1.5 | e.g., 12.1 |
| Relative Protein Expression of Bcl-2 | e.g., 1.0 ± 0.15 | e.g., 6.8 ± 0.9 | e.g., 6.8 |
| Rhodamine 123 Accumulation (Fluorescence Units) | e.g., 8500 ± 500 | e.g., 2100 ± 300 | e.g., 0.25 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Protocol 2: Western Blotting for Protein Expression
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, followed by incubation with primary antibodies (e.g., anti-P-glycoprotein, anti-Bcl-2, anti-Actin) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize the protein bands using an ECL detection system.
Visualizations
Chrysosplenol D Stability in Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chrysosplenol D in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of flavonoids like this compound is influenced by several factors, including:
-
pH: Extreme acidic or basic conditions can catalyze the degradation of flavonoids. Many flavonoids are more stable in acidic conditions compared to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[1][2] It is recommended to store stock solutions at low temperatures.
-
Light: Exposure to UV or even visible light can lead to photodegradation.[3] It is crucial to protect solutions containing this compound from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of flavonoids.[4] Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Solvent: The choice of solvent can impact the stability of this compound. While it is soluble in solvents like DMSO, chloroform, and acetone, its stability in these solvents over time, especially at room temperature, may vary.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, desiccated. Stock solutions, typically prepared in DMSO, should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
For optimal stability, it is advised to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles. Solutions should be stored in tightly sealed containers, protected from light and moisture.
Q3: I am observing a change in the color of my this compound solution. What could be the cause?
A3: A change in the color of a this compound solution, which is typically a yellow powder when solid, can be an indicator of degradation. This can be caused by:
-
Oxidation: In the presence of oxygen, flavonoids can oxidize, leading to the formation of colored degradation products.
-
pH-induced changes: A shift in the pH of the solution can alter the electronic structure of the flavonoid, affecting its color. Degradation under alkaline conditions is often accompanied by a color change.[5][6]
-
Photodegradation: Exposure to light can induce chemical reactions that result in colored byproducts.
If you observe a color change, it is recommended to verify the integrity of the compound using an analytical technique such as HPLC before proceeding with your experiment.
Q4: Can I expect this compound to be stable in aqueous buffers for cell-based assays?
A4: Flavonoids can exhibit limited stability in aqueous buffers, particularly at physiological pH (around 7.4).[4] The stability will depend on the buffer composition, pH, temperature, and duration of the experiment. It is highly recommended to prepare fresh dilutions of this compound in your cell culture medium or buffer immediately before use. For longer experiments, the stability of this compound under your specific experimental conditions should be validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of this compound in solution. | 1. Verify Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the concentration and purity of this compound. 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment. 3. Control Experimental Conditions: Minimize exposure of your working solutions to light and elevated temperatures. If possible, work under low-light conditions and keep solutions on ice. 4. Validate Stability in Experimental Buffer: Perform a time-course experiment to assess the stability of this compound in your specific aqueous buffer or cell culture medium under the experimental conditions (e.g., 37°C, 5% CO₂). |
| Precipitation of this compound in aqueous solution. | Low aqueous solubility of this compound. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is compatible with your experimental system and does not exceed the recommended percentage (typically <0.5% for cell-based assays). 2. Use a Solubilizing Agent: Consider the use of a pharmaceutically acceptable co-solvent or solubilizing agent if compatible with your experimental setup. 3. Sonication: Gentle sonication may help to redissolve small amounts of precipitate, but be cautious as this can also generate heat. |
| Loss of compound activity over time in a multi-day experiment. | Degradation of this compound under experimental conditions. | 1. Replenish Compound: If your experimental design allows, replenish the this compound-containing medium daily. 2. Conduct a Stability Study: Perform a stability study under your specific experimental conditions to determine the degradation rate of this compound. This will help in interpreting your results and designing future experiments. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.
-
Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., different temperatures, light exposure). Include a control group stored at -80°C.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each condition.
-
Sample Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of this compound at each time point and normalize it to the peak area at time 0. Plot the percentage of this compound remaining versus time.
Quantitative Data Summary (Hypothetical Example):
The following table illustrates how to present stability data. Note: This is hypothetical data for illustrative purposes only, as specific stability data for this compound is not widely available.
| Condition | Solvent | Temperature | Time (hours) | This compound Remaining (%) |
| Light | DMSO | 25°C | 0 | 100 |
| 8 | 85 | |||
| 24 | 60 | |||
| Dark | DMSO | 25°C | 0 | 100 |
| 8 | 98 | |||
| 24 | 92 | |||
| Light | PBS (pH 7.4) | 37°C | 0 | 100 |
| 4 | 70 | |||
| 8 | 45 | |||
| Dark | PBS (pH 7.4) | 37°C | 0 | 100 |
| 4 | 88 | |||
| 8 | 75 |
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to identify potential degradation products and degradation pathways of this compound under stress conditions, following ICH guidelines.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic: 0.1 M HCl at 60°C
-
Basic: 0.1 M NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C in the dark
-
Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: After a defined period, analyze the stressed samples using a stability-indicating HPLC-UV method. For characterization of degradation products, use LC-MS.
-
Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks. The mass spectrometry data will aid in the structural elucidation of the degradation products.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. xpublication.com [xpublication.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics of Flavonoid Degradation and Controlled Release from Functionalized Magnetic Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of pH on the chemical modification of quercetin and structurally related flavonoids characterized by optical (UV-visible and Raman) spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Chrysosplenol D HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for the analysis of this compound?
A1: A common method for the analysis of this compound, particularly from plant extracts like Artemisia annua, utilizes reverse-phase HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS). A specific example of a validated method is summarized in the experimental protocol table below.
Q2: What are the key chemical properties of this compound that might affect its HPLC analysis?
A2: this compound is a polymethoxylated flavonoid. Its relatively non-polar nature due to the methyl ether groups makes it well-suited for reverse-phase chromatography. It is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. Understanding its solubility is crucial for sample preparation to avoid precipitation in the mobile phase.
Q3: What should I do if I observe no peak or a very small peak for this compound?
A3: This issue can arise from several factors:
-
Improper Sample Preparation: Ensure that this compound is fully dissolved in a solvent compatible with the mobile phase. Use of a solvent stronger than the initial mobile phase can lead to peak distortion or splitting.
-
Incorrect Detection Wavelength: Verify that the detector is set to a wavelength where this compound exhibits strong absorbance. The UV/Vis spectrum of this compound should be consulted.
-
Compound Degradation: Although polymethoxylated flavonoids are generally more stable than their hydroxylated counterparts, degradation can still occur.[1] Protect your sample and standards from light and high temperatures.
-
Injection Issues: Check for blockages in the injector or sample loop.
Q4: My this compound peak is tailing. What are the possible causes and solutions?
A4: Peak tailing is a common issue in HPLC and can be caused by:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Adding a small amount of an acid, like formic acid (as seen in the example protocol), to the mobile phase can help to protonate free silanol groups on the silica-based column and reduce these interactions.
-
Column Degradation: An old or poorly maintained column can also be a cause. Try flushing the column or replacing it if necessary.
Q5: I am seeing ghost peaks in my chromatogram. What could be the reason?
A5: Ghost peaks are extraneous peaks that can appear in your chromatogram. Common causes include:
-
Contaminated Mobile Phase: Ensure you are using high-purity HPLC-grade solvents and that your aqueous mobile phase is freshly prepared to prevent microbial growth.
-
Carryover from Previous Injections: A thorough wash cycle between injections is necessary to prevent carryover, especially when analyzing complex mixtures like plant extracts.
-
Impure Sample: The ghost peaks might be impurities present in your sample.
Troubleshooting Guides
This section provides a systematic approach to resolving common problems encountered during this compound HPLC analysis.
Problem 1: High Backpressure
| Possible Cause | Solution |
| Blockage in the system | Systematically check for blockages starting from the detector and moving backward to the pump. Check fittings, tubing, and the guard column. |
| Clogged column frit | Back-flush the column according to the manufacturer's instructions. If the pressure does not decrease, the frit may need to be replaced. |
| Sample precipitation | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. Filter the sample before injection. |
| High flow rate | Reduce the flow rate and monitor the pressure. Ensure it is within the column's recommended operating range. |
Problem 2: Baseline Noise or Drift
| Possible Cause | Solution |
| Air bubbles in the system | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. |
| Contaminated mobile phase | Use fresh, HPLC-grade solvents. Filter the mobile phase before use. |
| Detector lamp issue | Check the detector lamp's energy. A failing lamp can cause baseline noise. |
| Temperature fluctuations | Ensure the column and mobile phase are at a stable temperature. Use a column oven for better temperature control. |
Problem 3: Retention Time Shifts
| Possible Cause | Solution |
| Inconsistent mobile phase preparation | Prepare the mobile phase accurately and consistently for each run. Premixing the mobile phase can help ensure consistency. |
| Fluctuations in pump flow rate | Check the pump for leaks and ensure the check valves are functioning correctly. |
| Column aging | As a column ages, its retention characteristics can change. It may be necessary to replace the column. |
| Changes in temperature | Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times. |
Experimental Protocols
The following table summarizes a typical HPLC method for the analysis of this compound from Artemisia annua extract.[2][3]
| Parameter | Condition |
| Column | ReproSil-Pur Basic C18-HD |
| Column Dimensions | 125 x 3 mm |
| Particle Size | 3 µm |
| Precolumn | ReproSil-Pur Universal RP (10 x 4 mm, 5 µm) |
| Mobile Phase A | Deionized, ultrapure water + 0.05% formic acid |
| Mobile Phase B | Acetonitrile + 0.05% formic acid |
| Gradient | 30% B to 95% B over 18 minutes, then hold at 95% B until 24 minutes |
| Flow Rate | 600 µL/min |
| Injection Volume | 5 µL |
| Detection | DAD or MS |
Visualizations
Experimental Workflow for this compound HPLC Analysis
Caption: Workflow for this compound analysis.
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: Troubleshooting peak shape problems.
References
- 1. youtube.com [youtube.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Chrysosplenol D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and address common issues encountered during experiments with Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of action for this compound?
This compound is a flavonoid compound that has been shown to induce apoptosis in various cancer cell lines. Its primary mechanisms include:
-
Activation of the ERK1/2 signaling pathway: Prolonged activation of ERK1/2 is a key mediator of this compound-induced apoptosis in sensitive cancer cells, such as triple-negative breast cancer (TNBC) cells.[1][2]
-
Induction of Reactive Oxygen Species (ROS): The compound increases cytosolic ROS, contributing to cellular stress and apoptosis.[3][4]
-
Inhibition of Topoisomerase IIα: this compound can reduce the activity of topoisomerase IIα, leading to DNA damage and subsequent apoptosis in non-small-cell lung cancer cells.[5][6]
-
Induction of Autophagy: It has been observed to induce autophagy in some cancer cell lines.[3][4]
-
Mitochondrial Membrane Potential Loss: Treatment with this compound leads to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][4]
Q2: How are "off-target effects" defined for this compound?
For this compound, "off-target effects" are primarily understood as differential or unintended cellular responses that are dependent on the specific genetic and signaling background of the cells being studied, rather than broad, non-specific binding to a wide range of unintended protein targets. For example, the cytotoxic effects of this compound are significantly influenced by the basal activation states of the ERK1/2 and PI3K/AKT pathways.[1][2]
Q3: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cancer cell lines to this compound is closely linked to their intrinsic signaling pathway activation.
-
High Sensitivity: Cell lines with high basal ERK1/2 activation and low PI3K/AKT activity (e.g., MDA-MB-231) are generally more sensitive to this compound.[1][2]
-
Relative Resistance: Conversely, cell lines with low or no basal ERK1/2 activation and high PI3K/AKT activity (e.g., PC-3) tend to be more resistant.[1][2]
This differential sensitivity is a critical factor to consider in experimental design and interpretation of results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | 1. Variability in basal signaling pathway activation (ERK1/2, AKT) between cell passages.2. Differences in cell density at the time of treatment.3. Inconsistent incubation times. | 1. Perform baseline characterization of key signaling pathways (e.g., Western blot for p-ERK, p-AKT) for each new batch of cells.2. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.3. Adhere strictly to a consistent treatment duration as defined in the experimental protocol. |
| High toxicity observed in control or non-target cell lines | 1. The control cell line may have a signaling profile that renders it sensitive to this compound (e.g., high basal ERK1/2).2. The concentration of this compound used is too high for the specific cell type. | 1. Thoroughly characterize the signaling pathways of your control cell lines.2. Perform a dose-response curve to determine the optimal concentration range for your target and control cells.3. Consider using a control cell line with a known resistance profile (e.g., high AKT activation) if appropriate for the experimental question. |
| Unexpected morphological changes or cell death phenotype | 1. this compound can induce both apoptosis and autophagy. The observed phenotype may be a combination of these processes.2. Off-target effects on other cellular pathways not yet fully characterized. | 1. Use specific inhibitors to dissect the mechanism (e.g., an ERK1/2 inhibitor to confirm the pathway's role in the observed toxicity).[4]2. Analyze markers for different cell death pathways (e.g., caspase activation for apoptosis, LC3 conversion for autophagy).3. Perform broader profiling assays (e.g., kinome profiling, proteomics) to identify potential unintended targets. |
| Lack of apoptotic induction despite evidence of target engagement | 1. The cell line may have downstream blocks in the apoptotic pathway.2. The primary mechanism of action in the specific cell line may be non-apoptotic (e.g., cell cycle arrest). | 1. Investigate the expression and activation of key apoptotic proteins (e.g., caspases, Bcl-2 family members).2. Perform cell cycle analysis to determine if this compound induces arrest at specific phases (e.g., G2/M phase).[1] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (48h treatment)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | [1] |
| A549 | Non-Small-Cell Lung Carcinoma | Most Sensitive | [1] |
| PC-3 | Prostate Carcinoma | Most Resistant | [1][3] |
| MCF7 | Hormone-Sensitive Breast Cancer | Higher Resistance | [1] |
| DU145 | Prostate Cancer | Dose-dependent inhibition | [3] |
Experimental Protocols
Protocol 1: Assessing Cell Viability and IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during treatment.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Viability Assay: Add a viability reagent such as MTT or resazurin, or use a Cell Counting Kit-8 (CCK-8), and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
dealing with low yield during Chrysosplenol D synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges, particularly low yields, during the synthesis of Chrysosplenol D.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most direct synthesis of this compound involves a two-step process:
-
Claisen-Schmidt Condensation: An aldol condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a chalcone intermediate.
-
Algar-Flynn-Oyamada (AFO) Reaction: An oxidative cyclization of the chalcone intermediate using alkaline hydrogen peroxide to yield the final flavonol product, this compound.[1]
Q2: I am getting a low yield in the first step (Claisen-Schmidt condensation). What are the common causes?
Low yields in the Claisen-Schmidt condensation to form the chalcone intermediate can be attributed to several factors:
-
Inefficient Enolate Formation: The base may not be strong enough or the reaction temperature too low to efficiently deprotonate the acetophenone.
-
Side Reactions: The benzaldehyde can undergo self-condensation (Cannizzaro reaction) in the presence of a strong base. The acetophenone can also undergo self-condensation if it has enolizable alpha-hydrogens.
-
Poor Solubility of Reactants: The aromatic starting materials may have poor solubility in the reaction solvent, leading to a slow and incomplete reaction.
-
Product Decomposition: The resulting chalcone can be unstable under strongly basic or acidic conditions, or at high temperatures.
Q3: My Algar-Flynn-Oyamada (AFO) reaction is not proceeding to completion or is giving multiple products. What should I check?
Challenges in the AFO reaction often stem from:
-
Incorrect pH: The reaction is highly pH-sensitive. The solution must be sufficiently alkaline for the phenoxide to initiate the cyclization and for the hydrogen peroxide to be an effective oxidant.
-
Decomposition of Hydrogen Peroxide: Hydrogen peroxide can decompose at elevated temperatures or in the presence of metal impurities. It should be added slowly at a controlled temperature.
-
Formation of Aurone Byproducts: A known side reaction in the AFO synthesis is the formation of aurones, which can be favored under certain conditions.
-
Incomplete Oxidation: The intermediate dihydroflavonol may not be fully oxidized to the final flavonol product.
Q4: What are the key considerations for purifying the final this compound product?
This compound and related polymethoxyflavonoids can be challenging to purify due to their similar polarities. The most common purification method is column chromatography.
-
Choice of Stationary Phase: Silica gel is typically used.
-
Eluent System: A gradient solvent system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or acetone, is effective for separating the desired product from starting materials and byproducts.
-
Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) should be used to monitor the separation and identify the fractions containing the pure product.
Troubleshooting Guides
Problem 1: Low Yield of Chalcone Intermediate in Claisen-Schmidt Condensation
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the base (e.g., NaOH, KOH) is fresh and of the correct concentration. - Increase the reaction time or temperature, monitoring by TLC. - Use a stronger base if necessary, but be cautious of side reactions. |
| Side Reactions | - Add the aldehyde slowly to the mixture of the ketone and base to minimize aldehyde self-condensation. - Maintain a low reaction temperature to disfavor the Cannizzaro reaction. |
| Poor Solubility | - Use a co-solvent like ethanol to improve the solubility of the aromatic reactants. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Product Degradation | - After the reaction is complete, neutralize the mixture promptly with a dilute acid (e.g., HCl) before workup. - Avoid excessive heat during solvent evaporation. |
Problem 2: Low Yield or Impure Product in Algar-Flynn-Oyamada (AFO) Reaction
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Conditions | - Carefully control the pH of the reaction mixture; it should be strongly alkaline. - Add the hydrogen peroxide solution dropwise to the cooled reaction mixture to prevent overheating and decomposition. |
| Aurone Byproduct Formation | - The formation of aurones can sometimes be minimized by adjusting the reaction temperature and the rate of hydrogen peroxide addition. |
| Incomplete Oxidation | - Ensure a sufficient excess of hydrogen peroxide is used. - Allow for adequate reaction time after the addition of hydrogen peroxide for the oxidation to complete. |
| Difficult Purification | - Use a gradient elution in column chromatography for better separation. - Consider reverse-phase chromatography if silica gel does not provide adequate separation. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2'-hydroxy-3',4',5'-trimethoxyacetophenone and 3,4-dimethoxybenzaldehyde.
Step 1: Synthesis of (E)-1-(2'-hydroxy-3',4',5'-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
Dissolve 2'-hydroxy-3',4',5'-trimethoxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol.
-
Cool the mixture in an ice bath.
-
Add an aqueous solution of a strong base (e.g., 50% KOH) dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
Step 2: Synthesis of this compound via Algar-Flynn-Oyamada (AFO) Reaction
-
Suspend the chalcone intermediate from Step 1 in ethanol.
-
Cool the mixture in an ice bath.
-
Add an aqueous solution of a strong base (e.g., 4N NaOH).
-
Slowly add hydrogen peroxide (e.g., 30% solution) dropwise, maintaining a low temperature.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Acidify the reaction mixture with dilute acid (e.g., 2N HCl).
-
Collect the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Data Presentation
The following table summarizes the expected reactants and products in the synthesis of this compound. Please note that specific reaction yields are highly dependent on the experimental conditions and are not available in the cited literature.
| Reaction Step | Starting Material(s) | Product | Typical Yield Range (%) |
| Claisen-Schmidt Condensation | 2'-hydroxy-3',4',5'-trimethoxyacetophenone, 3,4-dimethoxybenzaldehyde | (E)-1-(2'-hydroxy-3',4',5'-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | 40 - 80 |
| Algar-Flynn-Oyamada Reaction | (E)-1-(2'-hydroxy-3',4',5'-trimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | This compound | 30 - 60 |
Visualizations
This compound Synthesis Workflow
References
Technical Support Center: Chrysosplenol D Cell-Based Assays
Welcome to the technical support center for Chrysosplenol D. This resource is designed to assist researchers, scientists, and drug development professionals in refining cell-based assay conditions for this promising methoxy flavonoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
This compound is a methoxy flavonoid known to induce apoptosis (programmed cell death) in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cells.[1][2] Its primary mechanism of action involves the sustained activation of the ERK1/2 signaling pathway.[1][3] Additionally, this compound has been observed to cause cell cycle arrest, induce the production of reactive oxygen species (ROS), and trigger autophagy.[4] It also exhibits anti-inflammatory properties.[1]
Q2: In which cancer cell lines has this compound shown activity?
This compound has demonstrated cytotoxic or anti-proliferative effects in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of treatment. A summary of reported IC50 values is provided in the table below.
Data Presentation: IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 11.6 | [2] |
| CAL-51 | Triple-Negative Breast Cancer | 48 | Not specified | [1] |
| CAL-148 | Triple-Negative Breast Cancer | 48 | Not specified | [1] |
| MCF7 | Hormone-Sensitive Breast Cancer | 48 | Higher resistance than casticin | |
| A549 | Non-Small-Cell Lung Carcinoma | 48 | Most sensitive | |
| MIA PaCa-2 | Pancreatic Cancer | 48 | 36 | [2] |
| PC-3 | Prostate Cancer | 48 | Most resistant | |
| CaCo2 | Colorectal Adenocarcinoma | Not specified | 63.48 | [1] |
| KB | Oral Epidermoid Carcinoma | 72 | 13.95 µg/mL | [5] |
Q3: How should I prepare this compound for cell culture experiments?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is crucial to note that the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. For in vivo studies or specific in vitro assays where DMSO may be problematic, alternative solvent formulations involving PEG300, Tween-80, and saline, or SBE-β-CD in saline have been suggested.[7] If precipitation is observed upon dilution in aqueous media, gentle warming or sonication may aid dissolution.[7] Stock solutions should be stored at -20°C or -80°C and protected from light to maintain stability.[7]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Problem: High background or inconsistent results in MTT/XTT assays.
-
Possible Cause 1: Interference with Formazan Crystal Solubilization. Natural compounds can sometimes interfere with the reduction of tetrazolium salts or the solubilization of the resulting formazan crystals.
-
Possible Cause 2: Light Sensitivity of MTT Reagent. The MTT reagent is sensitive to light, and prolonged exposure can lead to its degradation and high background readings.[10][11]
-
Solution: Perform the MTT assay in the dark or under subdued lighting conditions.[10]
-
-
Possible Cause 3: Suboptimal Cell Seeding Density. The number of cells seeded can significantly impact the final absorbance reading.
-
Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Apoptosis and Cell Cycle Assays (Flow Cytometry)
Problem: False positives or high background fluorescence in Annexin V/Propidium Iodide (PI) or cell cycle assays.
-
Possible Cause 1: Autofluorescence of this compound. Flavonoids can exhibit intrinsic fluorescence, which may interfere with the detection of fluorescent dyes used in flow cytometry.[12][13]
-
Solution 1: Include an "unstained cells + this compound" control to assess the compound's autofluorescence in the channels of interest (e.g., FITC for Annexin V, PE for PI). Use this control to set the baseline fluorescence.
-
Solution 2: If autofluorescence is significant, consider using brighter fluorochromes or fluorochromes that emit in the far-red spectrum, where cellular and compound autofluorescence is typically lower.[13]
-
Solution 3: Employ compensation controls to correct for spectral overlap between the fluorochromes and any autofluorescence.
-
-
Possible Cause 2: Incomplete RNA Digestion in Cell Cycle Analysis. Propidium iodide can bind to double-stranded RNA, leading to an overestimation of DNA content and inaccurate cell cycle profiles.[1]
Problem: Low percentage of apoptotic cells detected.
-
Possible Cause: Incorrect Timing of Analysis. Apoptosis is a dynamic process, and the peak of apoptotic events may occur at a specific time point after treatment.
-
Solution: Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal incubation time for detecting apoptosis in your cell model.
-
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).[8]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.[9]
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to dissolve the formazan crystals.[8] Measure the absorbance at approximately 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the determined optimal time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorescently-labeled Annexin V and 5-10 µL of Propidium Iodide staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[3]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[14]
-
Analysis: Analyze the DNA content by flow cytometry. Use a low flow rate for better resolution of the G1, S, and G2/M peaks.[3]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound leading to apoptosis.
Experimental Workflow Diagram
Caption: General workflow for assessing this compound effects.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 4. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS:14965-20-9 | Manufacturer ChemFaces [chemfaces.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Validation & Comparative
Chrysosplenol D: A Comparative Analysis of its Anti-Cancer Efficacy
Chrysosplenol D, a flavonoid compound, has demonstrated notable anti-cancer properties across a spectrum of cancer cell lines. This guide provides a comparative analysis of its efficacy, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic agent.
Comparative Efficacy Against Various Cancer Cell Lines
This compound has shown selective cytotoxicity against several cancer cell lines, with varying half-maximal inhibitory concentrations (IC50). Its efficacy is notably compared with Casticin, another flavonol.
| Cell Line | Cancer Type | This compound IC50 (µM) | Casticin IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | 19.5 | [1][2] |
| A549 | Non-Small-Cell Lung Carcinoma | Most sensitive | Most sensitive | [1][2] |
| PC-3 | Androgen-Independent Prostate Cancer | Most resistant | Not specified | [1][2] |
| MCF7 | Hormone-Sensitive Breast Cancer | More resistant than Casticin | Not specified | [1][2] |
| SCC-9, OECM-1, HSC-3, HSC-3-M3 | Oral Squamous Cell Carcinoma | Dose-dependent inhibition | Not applicable | [3] |
| DU145 | Prostate Cancer | Dose-dependent inhibition | Not applicable | [4] |
Note: "Most sensitive" and "most resistant" are qualitative descriptions from the source material where specific IC50 values were not provided for all tested cell lines in the abstract.
Mechanisms of Action: A Multi-Faceted Approach
This compound exerts its anti-cancer effects through several mechanisms, primarily by inducing apoptosis (programmed cell death) and modulating key signaling pathways.
Induction of Apoptosis
This compound triggers apoptosis through both intrinsic and extrinsic pathways. Evidence suggests it leads to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[1][2] This is accompanied by the regulation of apoptotic-related proteins, including the activation of caspases, which are crucial executioners of apoptosis.[5] In oral squamous cell carcinoma (OSCC) cells, this compound treatment leads to increased levels of active caspase-3, -8, and -9, as well as poly (ADP-ribose) polymerase (PARP) cleavage.[5] Furthermore, it modulates the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[5]
Modulation of Signaling Pathways
The anti-cancer activity of this compound is linked to its ability to influence critical signaling pathways that govern cell survival, proliferation, and death.
-
MAPK Signaling Pathway: In oral squamous cell carcinoma, this compound has been shown to inhibit the activation of key proteins in the MAPK signaling pathway, including ERK1/2, JNK, and p38.[3] This inhibition contributes to the induction of apoptosis.
-
ERK1/2 Pathway: In triple-negative breast cancer cells, this compound activates the ERK1/2 pathway, which paradoxically leads to apoptosis.[1] This suggests a cell-type-specific role for ERK1/2 in mediating the effects of this compound.
-
Topoisomerase IIα Inhibition: Studies in non-small-cell lung cancer cells indicate that this compound can inhibit topoisomerase IIα, an enzyme crucial for DNA replication and repair in cancer cells.[6] This inhibition leads to DNA damage and subsequently apoptosis.
-
Induction of Reactive Oxygen Species (ROS): this compound has been found to induce the production of reactive oxygen species (ROS) in prostate cancer cells, which can lead to oxidative stress and trigger apoptosis.[4]
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer activity.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments based on the cited literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
Conclusion
This compound presents a promising profile as an anti-cancer agent, demonstrating efficacy across various cancer types through multiple mechanisms of action. Its ability to induce apoptosis and modulate key signaling pathways warrants further investigation. This guide provides a foundational comparison and detailed methodologies to aid researchers in the continued exploration of this compound's therapeutic potential. The provided data and protocols serve as a valuable resource for designing future studies and validating its anti-cancer effects.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Casticin and this compound from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysosplenol D and Casticin: Anti-inflammatory and Anti-cancer Activities
Chrysosplenol D and casticin, two flavonoids predominantly found in species of the Artemisia and Vitex genera, have garnered significant attention in the scientific community for their potent anti-inflammatory and anti-cancer properties. This guide provides a comparative overview of their biological activities, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.
Comparative Biological Activities
Both this compound and casticin exhibit a range of pharmacological effects, with a notable overlap in their anti-inflammatory and anti-cancer mechanisms. They have been shown to modulate key signaling pathways involved in cellular proliferation, apoptosis, and the inflammatory response.
Table 1: Comparison of Anti-inflammatory Effects
| Parameter | This compound | Casticin | Reference |
| In Vivo Model | Croton oil-induced ear edema in mice | Croton oil-induced ear edema in mice | [1] |
| Topical Dose | 1, 1.5 µmol/cm² | 0.5, 1, 1.5 µmol/cm² | [1] |
| Edema Inhibition | 37.76% - 65.89% | 29.39% - 64.95% | [1] |
| In Vivo Model | LPS-induced systemic inflammatory response syndrome (SIRS) in mice | LPS-induced systemic inflammatory response syndrome (SIRS) in mice | [1] |
| Intragastric Dose | 0.07, 0.14, 0.28 mmol/kg | 0.07, 0.13, 0.27 mmol/kg | [1] |
| Effect | Protected against LPS-induced SIRS | Protected against LPS-induced SIRS | [1] |
| In Vitro Model | LPS-stimulated Raw264.7 macrophages | LPS-stimulated Raw264.7 macrophages | [1] |
| Effect on Cytokines | Suppressed release of IL-1β, IL-6, and MCP-1 | Suppressed release of IL-1β, IL-6, and MCP-1 | [1][2] |
| Signaling Pathway | Inhibited IκB and c-JUN phosphorylation | Inhibited IκB and c-JUN phosphorylation | [1][2] |
Table 2: Comparison of Anti-cancer Effects
| Parameter | This compound | Casticin | Reference |
| Cancer Cell Lines | Triple-negative breast cancer (MDA-MB-231, CAL-51, CAL-148), lung cancer (A549), pancreatic cancer (MIA PaCa-2), prostate cancer (PC-3, DU145) | Breast cancer, bladder cancer, oral cancer, lung cancer, leukemia, hepatocellular carcinoma | [3][4][5][6] |
| Mechanism of Action | Induces apoptosis, activates ERK1/2, increases ROS, induces autophagy | Induces apoptosis, causes cell cycle arrest, inhibits invasion and migration, inhibits topoisomerase IIα, inhibits DNMT1 | [5][6][7][8] |
| Signaling Pathways | ERK1/2 | PI3K/Akt, NF-κB, STAT3, FOXO3a/FoxM1 | [3][4][5][7] |
| In Vivo Model | MDA-MB-231 tumor growth on chick chorioallantoic membranes, prostate cancer tumor growth in mice | Esophageal cancer in nude mice | [4][5][6] |
| Effect | Inhibited tumor growth | Reduced tumor growth rate and volume | [4][5][6] |
Signaling Pathways and Experimental Workflow
The subsequent diagrams illustrate the key signaling pathways modulated by this compound and casticin, along with a typical experimental workflow for their comparative evaluation.
Figure 1: Anti-inflammatory signaling pathways of this compound and Casticin.
Figure 2: Anti-cancer signaling pathways of this compound and Casticin.
Figure 3: A generalized experimental workflow for comparative analysis.
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This protocol is adapted from a study comparing the topical anti-inflammatory effects of this compound and casticin.[1]
-
Animals: ICR mice are used.
-
Induction of Inflammation: A solution of croton oil in a suitable vehicle (e.g., acetone) is applied to the inner surface of one ear of each mouse to induce inflammation and edema. The other ear serves as a control.
-
Treatment: this compound or casticin, dissolved in the same vehicle, is applied topically to the inflamed ear at specified doses (e.g., 0.5, 1.0, 1.5 µmol/cm²). A control group receives the vehicle alone, and a positive control group may be treated with a known anti-inflammatory drug like indomethacin.
-
Assessment: After a set period (e.g., 6 hours), mice are euthanized, and circular sections are punched out from both ears. The weight difference between the treated and untreated ear punches is calculated to determine the extent of edema. The percentage inhibition of edema is calculated relative to the control group.
-
Histological Analysis: Ear tissue samples can be fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to observe inflammatory cell infiltration and tissue damage.
LPS-Induced Cytokine Release in Raw264.7 Macrophages
This protocol outlines an in vitro method to assess the anti-inflammatory effects of the compounds on cytokine production.[1]
-
Cell Culture: Mouse macrophage cell line Raw264.7 is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound or casticin for a specified time (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response and cytokine production.
-
Cytokine Measurement: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The reduction in cytokine levels in the treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Cell Viability Assay (CCK-8)
This protocol is used to determine the cytotoxic effects of this compound and casticin on cancer cells.[6]
-
Cell Seeding: Prostate cancer cells (e.g., DU145, PC-3) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with increasing concentrations of this compound or casticin for different time points (e.g., 24, 48, 72 hours).
-
Assay: After the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for a specified time (e.g., 1-4 hours). The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) values can be determined from the dose-response curves.
Western Blot Analysis for Signaling Proteins
This protocol is used to investigate the effects of the compounds on the expression and phosphorylation of key signaling proteins.[1]
-
Cell Lysis: Cells treated with this compound or casticin are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phosphorylated IκB, phosphorylated c-JUN, total IκB, total c-JUN, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software and normalized to the loading control.
References
- 1. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Apoptotic Mechanisms: Chrysosplenol D vs. Quercetin
For researchers and professionals in drug development, understanding the nuanced mechanisms of apoptosis induction by flavonoids is critical for identifying promising anti-cancer therapeutic agents. This guide provides a detailed, data-driven comparison of the apoptotic pathways triggered by two such flavonoids: Chrysosplenol D and quercetin.
Quantitative Analysis of Apoptotic Efficacy
The following tables summarize the dose-dependent effects of this compound and quercetin on cancer cell viability and apoptosis induction across various cell lines.
Table 1: IC50 Values for this compound and Quercetin in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | 48 |
| A549 | Non-Small-Cell Lung Carcinoma | Most Sensitive | 48 | |
| PC-3 | Prostate Carcinoma | Most Resistant | 48 | |
| Quercetin | HL-60 | Acute Promyelocytic Leukemia | ~50 | 48 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 | 48 | |
| HepG2 | Hepatocellular Carcinoma | 10, 20, 30 (dose-dependent) | Not Specified |
Table 2: Induction of Apoptosis by this compound and Quercetin
| Compound | Cell Line | Concentration (µM) | Apoptosis Rate (%) | Exposure Time (h) | Method |
| This compound | SCC-9, OECM-1, HSC-3 | Not Specified | Increased | 24 | Annexin V/PI Staining |
| Quercetin | HL-60 | 25 | 8.2 (early) | 48 | Annexin V-FITC/PI Staining |
| 50 | 15.06 (early) | 48 | |||
| 100 | 19.29 (early) | 48 | |||
| MDA-MB-231 | 20 | 15 | 48 | Annexin V Staining | |
| HepG2 | 10 | 9.25 | Not Specified | Annexin V-FITC/PI Staining | |
| 20 | 15.15 | Not Specified | |||
| 30 | 29.9 | Not Specified |
Signaling Pathways of Apoptosis
This compound and quercetin, while both promoting apoptosis, engage distinct and overlapping signaling cascades.
This compound-Induced Apoptotic Signaling
This compound induces apoptosis through a multi-faceted approach involving both intrinsic and extrinsic pathways, characterized by the upregulation of Heme Oxygenase-1 (HO-1) and modulation of the MAPK and PI3K/AKT signaling pathways.[1][2][3] In oral squamous cell carcinoma (OSCC), this compound treatment leads to the suppression of the MAPK pathway.[1][2][4] It also triggers G2/M phase cell cycle arrest and is associated with chromatin condensation and changes in mitochondrial membrane potential.[1][4] Studies in triple-negative breast cancer cells show that this compound can induce prolonged activation of ERK1/2, leading to mitochondrial dysfunction and apoptosis.[5]
Caption: this compound apoptotic signaling pathway.
Quercetin-Induced Apoptotic Signaling
Quercetin induces apoptosis through multiple mechanisms, including the activation of caspase-3 and the regulation of the Bcl-2 protein family.[6][7] It has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax.[6] In some cancer cell lines, quercetin's apoptotic effect is mediated through the inhibition of cyclooxygenase-2 (Cox-2) expression.[6] Furthermore, quercetin can induce cell cycle arrest at the S and G2/M phases and has been shown to increase the expression of FasL, a pro-apoptotic gene.[8]
Caption: Quercetin apoptotic signaling pathway.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing apoptosis.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound or quercetin for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound or quercetin at the indicated concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[9][10]
Western Blot Analysis
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an 8-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, PARP, p-ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Comparison
The investigation of both this compound and quercetin as potential apoptotic agents follows a similar experimental pipeline.
Caption: General experimental workflow for apoptosis studies.
References
- 1. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Quercetin induces apoptosis and cell cycle arrest in triple-negative breast cancer cells through modulation of Foxo3a activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Chrysosplenol D: In Vivo Validation of Anti-Inflammatory Activity Compared to Standard Drugs
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of Chrysosplenol D, a flavonoid found in Artemisia annua L. and Chrysanthemum morifolium Ramat.[1][2][3] The data presented here is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential as an anti-inflammatory agent. The performance of this compound is compared against established anti-inflammatory drugs, dexamethasone and indomethacin, with supporting data from murine models of topical and systemic inflammation.
Comparative Efficacy of this compound
This compound has demonstrated significant anti-inflammatory properties in multiple preclinical in vivo models. Its efficacy has been shown to be comparable to that of standard anti-inflammatory drugs.
Topical Anti-Inflammatory Activity:
In a croton oil-induced ear edema model in mice, a standard assay for topical inflammation, this compound exhibited a dose-dependent reduction in swelling.[1] Its effect at a dose of 1.5 µmol/cm² was comparable to that of indomethacin, a commonly used nonsteroidal anti-inflammatory drug (NSAID).
Table 1: Comparison of Topical Anti-Inflammatory Effects of this compound and Indomethacin
| Treatment Group | Dose (µmol/cm²) | Edema Inhibition (%) |
| This compound | 1.0 | 37.76% |
| This compound | 1.5 | 65.89% |
| Indomethacin | 0.5 | 55.63% |
| Indomethacin | 1.0 | 73.54% |
| Indomethacin | 1.5 | 84.58% |
Data sourced from Li et al. (2015).[1]
Systemic Anti-Inflammatory and Cytokine-Modulating Activity:
This compound has also been evaluated in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which mimics aspects of sepsis and acute lung injury.[1][2] In this model, this compound provided protection against systemic inflammatory response syndrome (SIRS) at levels similar to the potent corticosteroid, dexamethasone.[1] Furthermore, it has been shown to significantly reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in bronchoalveolar lavage fluid (BALF) of mice with LPS-induced acute lung injury.[2]
Table 2: Comparison of Systemic Anti-Inflammatory Effects of this compound and Dexamethasone
| Treatment Group | Dose (mmol/kg) | Outcome |
| This compound | 0.07 | Protection against LPS-induced SIRS (P<0.05) |
| This compound | 0.14 | Protection against LPS-induced SIRS (P<0.05) |
| This compound | 0.28 | Protection against LPS-induced SIRS (P<0.05) |
| Dexamethasone | 0.03 | Protection against LPS-induced SIRS (P<0.05) |
Data sourced from Li et al. (2015).[1]
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[2] A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4)-mediated activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) signaling cascades.[2] By down-regulating the phosphorylation of IκB and c-JUN, this compound prevents the translocation of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.[1]
Caption: this compound inhibits LPS-induced inflammation via the TLR4-MAPKs/NF-κB pathway.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
1. Croton Oil-Induced Mouse Ear Edema (Topical Inflammation Model)
-
Animals: ICR mice.
-
Procedure:
-
A solution of croton oil in an appropriate vehicle (e.g., acetone) is prepared to induce irritation.
-
The baseline thickness of the right ear of each mouse is measured using a digital caliper.
-
A specific volume of the croton oil solution is applied to the inner surface of the right ear.
-
Immediately following the irritant application, this compound (1.0 and 1.5 µmol/cm²) or the reference drug, Indomethacin (0.5, 1.0, and 1.5 µmol/cm²), dissolved in the same vehicle, is topically administered to the treated ear. The left ear serves as a control.
-
After a set period (e.g., 6 hours), the thickness of both ears is measured again.
-
The degree of edema is calculated as the difference in ear thickness before and after treatment. The percentage of inhibition is determined by comparing the edema in the treated groups to the control group.
-
-
Data Analysis: Edema inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100. Statistical significance is typically determined using a one-way ANOVA.
Caption: Workflow for the croton oil-induced ear edema experiment.
2. Lipopolysaccharide (LPS)-Induced Systemic Inflammation (SIRS Model)
-
Animals: ICR mice.
-
Procedure:
-
Mice are divided into several groups: a control group, an LPS model group, this compound treatment groups (0.07, 0.14, and 0.28 mmol/kg), and a dexamethasone treatment group (0.03 mmol/kg).
-
This compound and dexamethasone are administered intragastrically. The control and LPS model groups receive the vehicle.
-
After a specific time (e.g., 1 hour) post-treatment, mice in the model and treatment groups are given an intraperitoneal (i.p.) injection of LPS to induce a systemic inflammatory response. The control group receives a saline injection.
-
Survival rates are monitored over a defined period.
-
For mechanistic studies, animals may be euthanized at an earlier time point (e.g., 2-6 hours post-LPS) to collect blood and tissue samples.
-
-
Data Analysis:
-
Survival: Kaplan-Meier survival curves are generated and analyzed using the log-rank test.
-
Cytokine Levels: Blood serum or BALF is analyzed for levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Histology: Lung tissue is fixed, sectioned, and stained (e.g., with H&E) to assess inflammatory cell infiltration and tissue damage.[2]
-
Western Blot: Protein expression and phosphorylation (e.g., p-p65, p-JNK) in lung tissue or relevant cells are analyzed to confirm signaling pathway modulation.[2]
-
References
- 1. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chrysosplenol D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two primary analytical methods used for the quantification of Chrysosplenol D: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs and in understanding the requirements for cross-validation to ensure data integrity and consistency.
Method Comparison
The choice between HPLC-DAD and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-DAD is a robust and widely available technique suitable for routine analysis, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the detection of low-level analytes in complex biological matrices.
| Parameter | HPLC-DAD | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV-Vis absorbance | Separation by chromatography, detection by mass-to-charge ratio |
| Selectivity | Moderate; relies on chromatographic separation and UV-Vis spectrum | High; based on precursor and product ion masses |
| Sensitivity | Lower (typically µg/mL to high ng/mL range) | Higher (typically low ng/mL to pg/mL range) |
| Linearity | Good (typically r² > 0.99)[1] | Excellent (typically r² > 0.999)[2] |
| Accuracy | Good (typically 80-120%)[1] | Excellent (typically 85-115%)[2] |
| Precision (%RSD) | < 15%[1] | < 15%[2] |
| Matrix Effects | Less susceptible | More susceptible to ion suppression or enhancement |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
Experimental Protocols
The following are generalized experimental protocols for the analysis of this compound using HPLC-DAD and LC-MS/MS. These should be optimized and validated for specific applications.
HPLC-DAD Method
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitoring at the maximum absorbance of this compound (around 254 nm and 340 nm).
-
Injection Volume: 10 µL.
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.
Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a simple extraction with a suitable solvent followed by filtration may be sufficient. For biological fluids, a more extensive clean-up procedure such as liquid-liquid extraction or solid-phase extraction may be necessary.
LC-MS/MS Method
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions: Similar to the HPLC-DAD method, but often with a lower flow rate compatible with the MS interface (e.g., 0.3-0.5 mL/min).
Mass Spectrometric Conditions:
-
Ionization Mode: ESI in either positive or negative ion mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (the molecular ion of this compound) to a specific product ion. The specific m/z values for the precursor and product ions need to be determined by direct infusion of a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity.
Standard and Sample Preparation: Similar to the HPLC-DAD method, but with potentially more stringent requirements for sample purity to minimize matrix effects. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response.[3]
Cross-Validation Workflow
Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies to ensure that the results are comparable.[4] The process involves analyzing the same set of samples with both methods and comparing the results.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The choice of analytical method is often dictated by the specific research question and the context of the signaling pathways being investigated. For instance, in pharmacokinetic studies where this compound concentrations are expected to be low in biological fluids, the high sensitivity of LC-MS/MS would be required. Conversely, for quality control of herbal medicines where this compound is a major component, the robustness and cost-effectiveness of HPLC-DAD may be more appropriate.
Caption: Logic diagram for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. img1.wsimg.com [img1.wsimg.com]
- 8. ICH Official web site : ICH [ich.org]
- 9. stabilityhub.com [stabilityhub.com]
Unveiling the Molecular Targets of Chrysosplenol D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of Chrysosplenol D, a flavonoid with demonstrated anti-cancer properties. We present a comparative overview with alternative compounds, supported by quantitative experimental data and detailed methodologies to facilitate further research and development.
Molecular Targets of this compound
This compound, a methoxyflavonoid isolated from Artemisia annua, has emerged as a promising anti-cancer agent. Its primary mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
ERK1/2-Mediated Apoptosis: A pivotal molecular target of this compound is the MAP-Kinase (MAPK) pathway, specifically the sustained activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This prolonged activation, in contrast to the transient activation often associated with cell proliferation, triggers a cascade of events leading to programmed cell death. In triple-negative breast cancer cells, this compound-induced apoptosis is strongly attenuated by the inhibition of MEK, the upstream kinase of ERK1/2.
Topoisomerase IIα Inhibition: Evidence also suggests that this compound may act as a topoisomerase IIα inhibitor. This enzyme is crucial for resolving DNA topological problems during replication and transcription. By binding to the topoisomerase IIα-DNA complex, this compound is thought to impede the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis. This mechanism is shared with several established chemotherapeutic agents.
Induction of Reactive Oxygen Species (ROS) and Autophagy: In prostate cancer cells, this compound has been shown to induce the production of reactive oxygen species and trigger autophagy. While the precise interplay between these processes and apoptosis is still under investigation, it highlights the multifaceted nature of this compound's anti-cancer activity.
Comparative Analysis: this compound vs. Alternative Compounds
To contextualize the therapeutic potential of this compound, we compare its performance with two other compounds: Casticin , a structurally similar flavonol also found in Artemisia annua, and Etoposide , a well-established chemotherapeutic drug and known topoisomerase II inhibitor.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, Casticin, and Etoposide across a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Casticin IC50 (µM) | Etoposide IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 11.6[1] | 19.5[1] | ~200 (48h)[2] |
| A549 | Non-Small Cell Lung Cancer | Highly sensitive[1] | Highly sensitive[1] | 1.16 - 3.49 (72h)[3][4] |
| MCF7 | Hormone-Sensitive Breast Cancer | Higher resistance than Casticin[1] | 8.5[5] | ~150 (24h)[2] |
| PC-3 | Androgen-Independent Prostate Cancer | Most resistant[1] | - | - |
| CAL-51 | Triple-Negative Breast Cancer | Toxic[6] | - | - |
| CAL-148 | Triple-Negative Breast Cancer | Toxic[6] | - | - |
| MIA PaCa-2 | Pancreatic Cancer | 36 | 0.7 | - |
Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time, assay method). The data presented here are compiled from multiple sources for comparative purposes.
Alternative Compounds: A Mechanistic Overview
-
Casticin: While structurally similar to this compound, Casticin exhibits a different primary mechanism of action. Studies suggest that Casticin induces apoptosis by binding to tubulin, leading to a G2/M phase cell cycle arrest. Unlike this compound, its toxicity is not dependent on sustained ERK1/2 activation.[1] However, some research also indicates that Casticin may share the ability to inhibit topoisomerase IIα with this compound.
-
Etoposide: Etoposide is a widely used chemotherapeutic drug that functions as a topoisomerase II inhibitor. It forms a ternary complex with topoisomerase II and DNA, preventing the re-ligation of the DNA strands and causing double-strand breaks that trigger apoptosis. Its well-defined mechanism of action provides a valuable benchmark for evaluating potential new topoisomerase II inhibitors like this compound.
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for molecular target identification.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (XTT Assay)
Objective: To determine the cytotoxic effect of this compound and compare its IC50 value with other compounds.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549, MCF7)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, Casticin, Etoposide stock solutions (in DMSO)
-
XTT labeling reagent (sodium 3′-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate)
-
Electron-coupling reagent (N-methyldibenzopyrazine methyl sulfate)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds (this compound, Casticin, Etoposide) in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO₂.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.
-
Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C and 5% CO₂.
-
Measure the absorbance of the samples at 450 nm using a microplate reader, with a reference wavelength of 650 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization and collect the floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Western Blot Analysis for ERK1/2 Phosphorylation
Objective: To detect the activation of ERK1/2 in response to this compound treatment.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with this compound for the indicated times.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total ERK1/2 and β-actin for loading control.
Topoisomerase IIα Decatenation Assay
Objective: To assess the inhibitory effect of this compound on topoisomerase IIα activity.
Materials:
-
Recombinant human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
-
This compound, Etoposide (positive control)
-
Loading dye (containing SDS and proteinase K)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Set up the reaction mixture containing reaction buffer, kDNA, and the test compound (this compound or Etoposide) at various concentrations.
-
Initiate the reaction by adding topoisomerase IIα enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the loading dye containing SDS and proteinase K, and incubate for a further 30 minutes at 37°C to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase IIα is indicated by a decrease in the amount of decatenated DNA compared to the no-drug control.
References
- 1. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assay: Ratio of etoposide IC50 to compound IC50 for human MDA-MB-231 cells (CHEMBL3295724) - ChEMBL [ebi.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Chrysosplenol D vs. Luteolin: A Comparative Guide to Their Biological Activities
For Immediate Release
A detailed comparison of the biological activities of two prominent flavonoids, Chrysosplenol D and Luteolin, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their anti-inflammatory, antioxidant, and anti-cancer properties, supported by quantitative data and detailed experimental methodologies.
This publication aims to provide an objective side-by-side comparison to aid in the evaluation of these compounds for future research and therapeutic development.
Introduction
This compound and Luteolin are both naturally occurring flavonoids with recognized therapeutic potential. This compound is a methoxyflavone found in plants such as Artemisia annua, while Luteolin is a flavone widely distributed in various fruits and vegetables. Although structurally related, they exhibit distinct profiles in their biological activities.
Comparative Biological Activity
The following tables summarize the quantitative data on the anti-inflammatory, antioxidant, and anti-cancer activities of this compound and Luteolin.
Anti-Inflammatory Activity
| Compound | Assay | Cell Line/Model | Target | IC50 / Inhibition | Reference |
| This compound | Croton oil-induced ear edema | ICR mice | Edema | 37.76-65.89% inhibition (1-1.5 µmol/cm²) | [1] |
| LPS-induced cytokine release | Raw264.7 macrophages | IL-1β, IL-6, MCP-1 | Suppression | [1] | |
| Luteolin | LPS-induced cytokine release | THP-1 cells | IL-6, IL-8, IL-1β | Significant inhibition at 18 µM | [2] |
| LPS-induced iNOS expression | RAW 264.7 macrophages | iNOS | Inhibition | [3] |
Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Luteolin | DPPH radical scavenging | 14 µM | [4] |
| DPPH radical scavenging | 8.85 µg/mL | [3] | |
| DPPH radical scavenging | 28.33 µg/mL (as a phospholipid complex) | [5] | |
| DPPH radical scavenging | ~18.3 µM (in methanol) | [6] |
Note: Limited quantitative data is available for the direct antioxidant activity of this compound from the searched results.
Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | MDA-MB-231 | Triple Negative Breast Cancer | 11.6 µM (48h) | [7] |
| CaCo2 | Colon Cancer | 63.48 µM | [8] | |
| A549 | Non-small-cell lung carcinoma | More sensitive than PC-3 | [7] | |
| Luteolin | MCF-7 | Breast Cancer | 1.1 - 7.6 µM | [9] |
| NCI-ADR/RES, MCF-7/MitoR | Multidrug Resistant Cancer | ~35 µM (48h) | [10] | |
| LoVo | Colon Cancer | 66.70 µmol/L (24h), 30.47 µmol/L (72h) | [11] | |
| Various human cancer cell lines | Various | 3-50 µM | [12] |
Signaling Pathways
This compound and Luteolin exert their biological effects through the modulation of distinct signaling pathways.
This compound Signaling
This compound has been shown to induce apoptosis in cancer cells primarily through the activation of the ERK1/2 signaling pathway.[7] It has also been found to inhibit the TLR4-MAPKs/NF-κB signaling pathways in the context of acute lung injury.[13]
References
- 1. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. veterinarypaper.com [veterinarypaper.com]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound protects mice against LPS-induced acute lung injury by inhibiting oxidative stress, inflammation, and apoptosis via TLR4-MAPKs/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Chrysosplenol D's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Chrysosplenol D against established alternatives in oncology and inflammation. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in research and development decisions.
Anti-Cancer Potential: this compound vs. Doxorubicin and Paclitaxel
This compound, a flavonoid isolated from Artemisia annua, has demonstrated significant anti-cancer properties in preclinical studies.[1][2][3] This section compares its efficacy against two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, with a focus on triple-negative breast cancer (TNBC) cell lines.
Comparative Efficacy Data (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and its alternatives in various cancer cell lines. Lower values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 11.6 | [4] |
| CAL-51 | Triple-Negative Breast Cancer | 10.8 | [1] | |
| CAL-148 | Triple-Negative Breast Cancer | 13.2 | [1] | |
| A549 | Non-Small Cell Lung Cancer | ~5 | [4] | |
| PC-3 | Prostate Cancer | >40 | [4] | |
| DU145 | Prostate Cancer | ~20-30 | [3] | |
| Doxorubicin | MDA-MB-231 | Triple-Negative Breast Cancer | 1.0 - 1.65 (µg/mL) | [2] |
| MCF-7 | Breast Cancer | 1.1 - 4.0 | [5] | |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 0.1 | [1] |
Note: Direct comparison of IC50 values between studies should be made with caution due to potential variations in experimental conditions.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds are mediated by distinct signaling pathways.
-
This compound: Induces apoptosis in cancer cells through the activation of the ERK1/2 signaling pathway and the generation of reactive oxygen species (ROS).[1][3] It has also been shown to inhibit topoisomerase IIα.
Caption: this compound's anti-cancer mechanism.
-
Doxorubicin: Primarily acts by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and apoptosis.[6][7]
Caption: Doxorubicin's anti-cancer mechanism.
Caption: Paclitaxel's anti-cancer mechanism.
Anti-Inflammatory Potential: this compound vs. Indomethacin and Dexamethasone
This compound has also been reported to possess potent anti-inflammatory properties.[4] This section compares its effects with the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone.
Comparative Efficacy Data (In Vivo Models)
The following table summarizes the inhibitory effects of this compound and its alternatives in animal models of inflammation.
| Compound | Model | Dosage | Inhibition of Edema (%) | Citation |
| This compound | Croton oil-induced ear edema (mouse) | 1.0 µmol/cm² | 37.76 | [4] |
| Croton oil-induced ear edema (mouse) | 1.5 µmol/cm² | 65.89 | [4] | |
| Indomethacin | Croton oil-induced ear edema (mouse) | 1.0 µmol/cm² | 55.63 - 84.58 | [4] |
| Dexamethasone | LPS-induced systemic inflammation (mouse) | 0.03 mmol/kg | Significant reduction in pro-inflammatory cytokines | [4] |
Signaling Pathways and Mechanisms of Action
-
This compound: Exerts its anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines such as IL-1β, IL-6, and MCP-1, and inhibiting IκB and c-JUN phosphorylation.[4] The JNK signaling pathway appears to be a key target.[4]
Caption: this compound's anti-inflammatory mechanism.
-
Indomethacin: A non-selective cyclooxygenase (COX) inhibitor that blocks the synthesis of prostaglandins, key mediators of inflammation.
-
Dexamethasone: A potent glucocorticoid that suppresses inflammation by inhibiting the expression of multiple pro-inflammatory genes and signaling pathways, including NF-κB.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: MTT assay experimental workflow.
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with a range of concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot for ERK Phosphorylation
This technique detects the phosphorylation (activation) of ERK1/2.
Protocol:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
Croton Oil-Induced Ear Edema in Mice
This in vivo model assesses the topical anti-inflammatory activity of a compound.
Protocol:
-
Apply a solution of croton oil in a suitable solvent (e.g., acetone) to the inner surface of one ear of a mouse.
-
Apply the test compound or vehicle control to the same ear, either before or after the croton oil application.
-
After a specified time (e.g., 4-6 hours), sacrifice the mice and take a biopsy punch from both the treated and untreated ears.
-
Weigh the ear punches. The difference in weight between the treated and untreated ears is a measure of the edema.
-
Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo model is used to study tumor growth and angiogenesis.
Caption: CAM assay experimental workflow.
Protocol:
-
Incubate fertilized chicken eggs for 3-4 days.
-
Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).
-
On day 7-9, place a silicone ring on the CAM and inoculate cancer cells onto the membrane within the ring.
-
Allow the tumor to grow for several days.
-
Treat the tumor topically with the test compound.
-
After the treatment period, excise the tumor and measure its weight and volume.
-
The tumor can be further processed for histological or molecular analysis.
References
- 1. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chrysosplenol D from Various Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Chrysosplenol D, a bioactive flavonoid, isolated from different plant sources. We will delve into its quantification, biological activities, and the molecular pathways it modulates, supported by experimental data and detailed protocols.
Plant Sources of this compound
-
Artemisia annua : Also known as sweet wormwood, this plant is a well-documented source of this compound, where it co-occurs with other bioactive compounds like artemisinin.[1]
-
Chrysosplenium grayanum : This species of golden-saxifrage is a confirmed source of this compound.[2][3]
-
Chrysosplenium alternifolium : Commonly known as the alternate-leaved golden-saxifrage, this plant also produces this compound.[3]
Quantitative Analysis of this compound
Accurate quantification of this compound in plant matrices is crucial for standardization and comparative studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.
Table 1: Quantitative Data for this compound from Plant Sources
| Plant Source | Plant Part | This compound Content | Analytical Method | Reference |
| Artemisia annua | Aerial parts | Not explicitly quantified in the provided search results, but identified as a major flavonoid. | HPLC-DAD-MS | [4] |
| Chrysosplenium alternifolium | Not specified | Method developed for simultaneous quantification, but specific yield data is not provided in the search results. | HPLC-PDA | [3] |
Note: The available search results confirm the presence of this compound in these sources but lack specific comparative quantitative data (e.g., mg/g of dry weight).
Experimental Protocols
Extraction and Isolation of this compound from Artemisia annua
This protocol provides a general workflow for the extraction and isolation of flavonoids, including this compound.
Experimental Workflow for Extraction and Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Extraction : The air-dried and powdered aerial parts of the plant are extracted with 80% aqueous ethanol at room temperature.
-
Filtration and Concentration : The extract is filtered, and the solvent is evaporated under reduced pressure to obtain a crude extract.
-
Defatting : The crude extract is suspended in water and partitioned with petroleum ether to remove non-polar compounds.
-
Fractionation : The aqueous layer is then subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
-
Isolation : Fractions containing this compound are pooled and further purified using preparative HPLC.
-
Identification : The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantitative analysis of this compound in plant extracts.
Methodology:
-
Chromatographic System : An HPLC system equipped with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength of 345 nm.
-
Quantification : A calibration curve is generated using a certified reference standard of this compound. The concentration in the plant extract is determined by comparing the peak area of the analyte with the calibration curve.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory properties being the most extensively studied.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and non-small-cell lung cancer.[4] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.
One of the key signaling pathways modulated by this compound is the ERK1/2 pathway . Prolonged activation of ERK1/2 by this compound can lead to apoptosis in cancer cells.
ERK1/2 Signaling Pathway Modulated by this compound
Caption: this compound induces apoptosis via prolonged ERK1/2 activation.
Anti-Inflammatory Activity
This compound has also been shown to possess anti-inflammatory properties.[1] It can inhibit the production of pro-inflammatory mediators. This effect is, in part, mediated through the inhibition of the NF-κB signaling pathway .
NF-κB Signaling Pathway Inhibition by this compound
References
- 1. Flavonoids casticin and this compound from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and cytotoxicity of two new flavonoids from Chrysosplenium grayanum and related flavonols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Chrysosplenol D
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Chrysosplenol D, a methoxy flavonoid with noted anti-inflammatory and anti-cancer properties.[1][2] Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE based on the Safety Data Sheet (SDS).[3]
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[3] |
| Skin Protection | Chemical impermeable gloves | Must satisfy EU Directive 89/686/EEC and EN 374[3] |
| Fire/flame resistant and impervious clothing | Not specified | |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or irritation occurs[3] |
Note: Always inspect gloves prior to use. Wash and dry hands thoroughly after handling.[3]
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Engineering Controls:
-
Ensure adequate ventilation in areas where this compound is handled and stored.[3]
Handling Procedures:
-
Avoid the formation of dust.[3]
-
Avoid breathing mist, gas, or vapors.[3]
-
Prevent contact with skin and eyes.[3]
-
Use in a well-ventilated area.
Storage:
-
For long-term storage, keep at -80°C for up to 6 months.[1]
-
For short-term storage, keep at -20°C for up to 1 month.[1]
-
Store in a sealed container, away from moisture and light.[1]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[3] |
| Ingestion | Rinse mouth with water.[3] |
Accidental Release and Disposal Plan
In case of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Accidental Release Measures:
-
Avoid dust formation.[3]
-
Use personal protective equipment, including chemical impermeable gloves.[3]
-
Ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Evacuate personnel to a safe area and keep people away from and upwind of the spill.[3]
Disposal:
-
Collect and arrange for disposal in suitable, closed containers.[3]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[3]
-
Dispose of adhered or collected material promptly in accordance with appropriate laws and regulations.[3]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Logical Relationship: Emergency Response Protocol
This diagram illustrates the decision-making process in the event of an accidental exposure to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
